Methoxy-X04
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3/b3-2+,10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYNZFHVGOFCMD-KHVHPYDTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC=C(C=C2)O)/C=C/C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methoxy-X04: A Technical Guide to its Binding Affinity for Amyloid-β Fibrils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier and binds with high affinity to amyloid-β (Aβ) fibrils, the primary component of the characteristic plaques found in Alzheimer's disease.[1][2][3] Its utility as an in vivo and in vitro probe for visualizing and quantifying Aβ plaques has made it an invaluable tool in Alzheimer's disease research.[3][4] This technical guide provides an in-depth analysis of this compound's binding affinity for Aβ fibrils, detailing the quantitative binding parameters, the experimental protocols used for their determination, and the underlying molecular interactions.
Quantitative Binding Affinity of this compound for Aβ Fibrils
The binding affinity of this compound for Aβ fibrils has been primarily characterized by its inhibition constant (Kᵢ), a measure of how strongly a compound inhibits the binding of a radiolabeled ligand to its target. Multiple studies have consistently reported a high affinity of this compound for Aβ fibrils, with Kᵢ values in the nanomolar range.
| Binding Parameter | Value (nM) | Aβ Species | Reference |
| Kᵢ | 26.8 | Aβ(1-40) fibrils | |
| Kᵢ | 24 | Aβ fibrils |
While the dissociation constant (Kd), a direct measure of the binding equilibrium, has not been explicitly reported in the reviewed literature, the low nanomolar Kᵢ values strongly indicate a high-affinity interaction between this compound and Aβ fibrils. It is important to note that this compound exhibits a strong selectivity for the fibrillar form of Aβ over monomeric or oligomeric species, which is attributed to its binding to the cross-β-sheet structures characteristic of amyloid fibrils.
Experimental Protocols
The determination of this compound's binding affinity for Aβ fibrils typically involves competition binding assays. Below is a detailed methodology for such an experiment.
In Vitro Competition Binding Assay
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Kᵢ) of this compound for Aβ fibrils.
1. Preparation of Aβ(1-40) Fibrils:
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Synthetically produced Aβ(1-40) peptide is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The peptide solution is then diluted in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that promotes fibril formation.
-
The solution is incubated at 37°C with gentle agitation for several days to allow for the formation of mature fibrils.
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Fibril formation is monitored using techniques such as Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).
2. Radiolabeling of this compound:
-
This compound is radiolabeled, typically with Carbon-11 ([¹¹C]), to create a tracer for the binding assay.
3. Competition Binding Assay:
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A constant concentration of pre-formed Aβ(1-40) fibrils is incubated with a fixed concentration of [¹¹C]this compound.
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Increasing concentrations of unlabeled this compound are added to the incubation mixture.
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The reaction is allowed to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at room temperature.
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The fibril-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the larger fibrils while allowing the unbound ligand to pass through.
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The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
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The amount of radioactivity trapped on the filters, corresponding to the bound [¹¹C]this compound, is quantified using a scintillation counter.
4. Data Analysis:
-
The data are plotted as the percentage of specific binding of [¹¹C]this compound against the logarithm of the concentration of unlabeled this compound.
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The IC₅₀ value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
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The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
Experimental workflow for determining this compound's binding affinity.
Molecular Interactions and Binding Site
This compound, being a derivative of Congo red, is thought to bind to Aβ fibrils through a mechanism involving interactions with the cross-β-sheet structure. The planar nature of the this compound molecule allows it to intercalate into the grooves of the β-sheets that run along the fibril axis. The binding is likely stabilized by a combination of hydrophobic interactions and hydrogen bonding between the hydroxyl groups of this compound and the amino acid residues of the Aβ peptide within the fibril.
The amyloid-β peptide aggregation is a complex process that begins with soluble monomers and progresses through various oligomeric intermediates to form insoluble fibrils. This compound's selectivity for the fibrillar form suggests its binding site is a structural motif that is absent or less accessible in the earlier, non-fibrillar aggregates.
Amyloid-β aggregation pathway and this compound's binding target.
Conclusion
This compound exhibits a high binding affinity for amyloid-β fibrils, with a consistently reported inhibition constant in the low nanomolar range. This strong and selective interaction with the fibrillar form of Aβ makes it an exceptional tool for the detection and quantification of amyloid plaques in the context of Alzheimer's disease research. The well-established experimental protocols for determining its binding affinity provide a robust framework for its application and for the development of novel amyloid-targeting compounds. Understanding the molecular basis of its binding to the cross-β-sheet structure is crucial for the rational design of next-generation diagnostics and therapeutics for Alzheimer's disease and other amyloid-related disorders.
References
- 1. Anti-Amyloid Effects of Small Molecule Aβ-Binding Agents in PS1/APP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xcessbio.com [xcessbio.com]
- 3. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Fluorescent Amyloid Beta marker | 863918-78-9 | Hello Bio [hellobio.com]
Methoxy-X04: A Technical Guide to Blood-Brain Barrier Penetration and In Vivo Amyloid Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04, a derivative of Congo red, has emerged as a significant tool in Alzheimer's disease research due to its ability to cross the blood-brain barrier (BBB) and bind with high affinity to β-amyloid plaques, a key pathological hallmark of the disease.[1][2][3][4] This technical guide provides an in-depth overview of the BBB penetration efficiency of this compound, detailing quantitative data, experimental protocols, and the underlying mechanisms of its utility as an in vivo imaging agent.
Blood-Brain Barrier Penetration Efficiency: Quantitative Data
This compound was specifically designed to overcome the limitations of its predecessors, such as Congo red and Chrysamine-G, which exhibit marginal brain entry.[5] By lacking acidic groups, this compound is smaller and more lipophilic, characteristics that facilitate its passage across the BBB.
Quantitative studies have demonstrated its favorable pharmacokinetic profile for brain uptake. The table below summarizes key quantitative data regarding the BBB penetration and binding affinity of this compound.
| Parameter | Value | Species | Method | Reference |
| Brain Uptake | 81% Injected Dose per Gram (%IDI) | Rat | Radiolabeling ([11C]this compound) | |
| ~0.4% Injected Dose per Gram (%ID/g) | Rat | Radiolabeling ([11C]this compound) | ||
| Comparison | 7-fold greater brain entry than Methoxy-X34 | Rat | Radiolabeling | |
| Binding Affinity (Ki) | 26.8 ± 10.0 nM | In vitro (Aβ(1-40) fibrils) | Displacement Assay | |
| 25.3 ± 10.1 nM (Chrysamine-G for comparison) | In vitro (Aβ(1-40) fibrils) | Displacement Assay | ||
| In Vivo Imaging Dose | 5 to 10 mg/kg (intravenous) | Mouse (PS1/APP) | Multiphoton Microscopy | |
| 10 mg/kg (intraperitoneal) | Mouse (PS1/APP) | Multiphoton Microscopy |
Mechanism of Action and Target Binding
This compound selectively binds to the β-sheet structures that are characteristic of fibrillar amyloid deposits. This binding is the basis for its utility in visualizing amyloid plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid in postmortem Alzheimer's disease brain tissue. Pre-treatment of tissue with formic acid, which disrupts fibrillar β-sheet structures, abolishes this compound binding, confirming its specificity for these conformations. The interaction between this compound and amyloid-β (Aβ) is believed to be through a shared binding site with Chrysamine-G.
While this compound is primarily a diagnostic imaging agent, some studies have explored its therapeutic potential. Chronic treatment of PS1/APP transgenic mice with this compound resulted in a significant decrease in insoluble Aβ levels, total Aβ load, and average plaque size.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. Below are summaries of key experimental protocols.
In Vivo Pharmacokinetic Studies in Rats
This protocol is designed to quantify the brain uptake of radiolabeled this compound.
Protocol Details:
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Subjects: Male Sprague-Dawley rats.
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Radiotracer: [11C]this compound is synthesized and purified.
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Administration: The radiotracer is injected intravenously via the lateral tail vein.
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Time Points: Animals are studied at various time points post-injection (e.g., 2, 30, and 60 minutes).
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Tissue Collection: At each time point, animals are anesthetized, and terminal arterial blood and the brain are collected.
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Analysis: The radioactivity in the plasma and brain homogenates is measured using a gamma counter. The percentage of the injected dose per gram of brain tissue (%ID/g) is then calculated.
In Vivo Two-Photon Microscopy in Transgenic Mice
This protocol allows for the direct visualization of amyloid plaques in living animals.
Protocol Details:
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Subjects: Transgenic mouse models of Alzheimer's disease, such as PS1/APP mice.
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This compound Preparation: A 5 mg/ml solution is prepared by dissolving this compound in a vehicle containing 10% DMSO, 45% propylene glycol, and 45% sodium phosphate buffered saline.
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Administration: this compound is administered via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of 5-10 mg/kg. For longitudinal studies, a loading dose followed by weekly maintenance doses can be used.
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Imaging: A cranial window is often implanted for chronic imaging. Imaging is performed using a two-photon microscope. Distinguishable plaques can be detected 30 to 60 minutes after i.v. administration. Excitation wavelengths around 750-800 nm are typically used.
Postmortem Tissue Staining
This protocol is used to visualize amyloid plaques in fixed brain tissue.
Protocol Details:
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Tissue Preparation: Deparaffinized and quenched tissue sections are used.
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Staining Solution: A 100 µM solution of this compound is prepared in a mixture of 40% ethanol and 60% distilled water, with the pH adjusted to 10 with NaOH.
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Staining Procedure: Sections are incubated in the staining solution for 10 minutes.
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Differentiation: The sections are briefly dipped in tap water and then differentiated in 0.2% NaOH in 80% ethanol for 2 minutes.
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Washing and Mounting: Sections are washed in tap water and then coverslipped with a mounting medium.
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Visualization: Stained sections are examined using a fluorescence microscope with a suitable filter set (e.g., excitation at 400-410 nm).
Conclusion
This compound stands out as a valuable research tool for studying Alzheimer's disease pathology in vivo. Its efficient penetration of the blood-brain barrier and high-affinity binding to amyloid plaques enable high-resolution imaging in living animals. The quantitative data on its brain uptake and binding characteristics, coupled with well-defined experimental protocols, provide a solid foundation for its application in preclinical studies. This includes monitoring disease progression, evaluating the efficacy of anti-amyloid therapies, and investigating the fundamental biology of amyloid plaque formation and clearance. The continued use and refinement of techniques involving this compound will undoubtedly contribute to a deeper understanding of Alzheimer's disease and the development of novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. db.cngb.org [db.cngb.org]
- 4. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methoxy-X04: A Technical Guide to its Chemical Properties, Synthesis, and Application in Amyloid Plaque Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent derivative of Congo red and Chrysamine-G, engineered for enhanced lipophilicity and the ability to cross the blood-brain barrier.[1][2] This property makes it an invaluable tool for the in vivo and ex vivo detection of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid, which are pathological hallmarks of Alzheimer's disease (AD).[1][2] Its primary application lies in preclinical AD research, where it is used for high-resolution imaging of amyloid deposits in living transgenic animal models.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and experimental applications of this compound.
Chemical Structure and Properties
This compound, with the IUPAC name 4-[(E)-2-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol, is a symmetrical stilbene derivative. Its structure is characterized by two hydroxystyryl groups linked to a central methoxy-substituted benzene ring. This design contributes to its fluorescence and high affinity for the β-sheet structures prevalent in amyloid fibrils.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₀O₃ | |
| Molecular Weight | 344.4 g/mol | |
| CAS Number | 863918-78-9 | |
| Appearance | Not specified in results | |
| Solubility | Soluble in DMSO to 100 mM, in ethanol to 20 mM. | |
| Purity | >98% |
Spectroscopic and Binding Properties
The utility of this compound as a fluorescent probe is defined by its spectroscopic characteristics and its binding affinity for amyloid fibrils. These properties are summarized in Table 2.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~370 nm | |
| Emission Maximum (λem) | ~452 nm | |
| Binding Affinity (Ki) for Aβ fibrils | 26.8 ± 10.0 nM |
Synthesis of this compound
Synthetic Workflow
The overall synthetic strategy involves the preparation of a bis(phosphonate) ester from a substituted xylene, followed by a double HWE reaction with 4-hydroxybenzaldehyde.
Experimental Protocol (Representative)
Step 1: Synthesis of Diethyl (2-methoxy-1,4-phenylene)bis(methylene)diphosphonate
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Bromination: 2-methoxy-1,4-dimethylbenzene is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) to yield 1,4-bis(bromomethyl)-2-methoxybenzene. This reaction can be challenging due to over-bromination.
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Arbuzov Reaction: The resulting dibromide is then reacted with an excess of triethyl phosphite, typically with heating, in an Arbuzov reaction to form the bis(phosphonate) ester. The excess triethyl phosphite is removed under reduced pressure.
Step 2: Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
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Deprotonation: The bis(phosphonate) ester is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled in an ice bath. A strong base, such as sodium hydride (NaH), is added portion-wise to deprotonate the phosphonate, forming the ylide.
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Reaction with Aldehyde: A solution of 4-hydroxybenzaldehyde in the same anhydrous solvent is then added dropwise to the ylide solution. The reaction mixture is typically allowed to warm to room temperature and stirred for several hours to overnight.
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Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified, often by recrystallization, to yield the final product.
Experimental Protocols for Amyloid Plaque Detection
This compound is a versatile tool that can be used for both in vivo imaging in live animals and for staining of post-mortem brain tissue.
In Vivo Administration and Imaging
For in vivo studies, this compound is typically administered systemically to transgenic mouse models of Alzheimer's disease.
Protocol for Intraperitoneal (i.p.) Injection:
-
Solution Preparation: Prepare a 5 mg/mL stock solution of this compound by dissolving it in a vehicle solution of 10% dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% sodium phosphate-buffered saline (pH 7.4).
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Administration: Administer the this compound solution to the animal via intraperitoneal injection at a dosage of 10 mg/kg body weight. Imaging is typically performed 24 hours post-injection.
Protocol for Intravenous (i.v.) Injection:
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Solution Preparation: Prepare a 1 mg/mL solution of this compound in normal saline, adjusting the pH to approximately 12 with 0.1 N NaOH to aid dissolution.
-
Administration: Inject the this compound solution intravenously at a dosage of 5 to 10 mg/kg body weight. Imaging can commence within 30 to 60 minutes after injection.
In Vivo Imaging Workflow:
References
Methoxy-X04: A Technical Guide to a Premier Fluorescent Probe for Amyloid Plaque Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a highly effective fluorescent probe renowned for its ability to selectively bind to amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Developed as a derivative of Congo red, this compound was engineered to overcome the limitations of its predecessors by offering enhanced blood-brain barrier permeability and strong binding affinity to the β-sheet structures characteristic of amyloid fibrils.[1][2][3] Its utility in both in vivo and in vitro applications has made it an indispensable tool in Alzheimer's disease research, facilitating the direct visualization and longitudinal study of amyloid pathology in living organisms. This technical guide provides a comprehensive overview of this compound, including its core properties, detailed experimental protocols, and the logical framework for its application in neuroscience research.
Core Properties and Data
This compound exhibits physicochemical and fluorescent properties that are optimized for the detection of amyloid aggregates. A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 344.4 g/mol | [4] |
| Molecular Formula | C₂₃H₂₀O₃ | [4] |
| In Vitro Binding Affinity (Ki) | 26.8 nM (for Aβ fibrils) | |
| Excitation Maximum (λex) | 370 nm | |
| Emission Maximum (λem) | 452 nm | |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at +4°C |
Mechanism of Action: Binding to Amyloid Fibrils
This compound's efficacy as an amyloid probe stems from its specific binding to the cross-β-sheet conformation of aggregated Aβ peptides within amyloid plaques. The planar structure of the this compound molecule allows it to intercalate between the β-sheets of the amyloid fibrils. This binding event leads to a significant enhancement of its quantum yield, resulting in a strong fluorescent signal upon excitation.
Experimental Protocols
Synthesis of this compound
An improved synthesis for this compound has been described, which also allows for the rapid derivatization of the distyrylbenzene scaffold. The general scheme involves a Horner-Wadsworth-Emmons reaction. The key reagents and conditions are outlined below.
Reagents and Conditions:
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Step a: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl₄), reflux.
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Step b: Triethyl phosphate.
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Step c: Potassium permanganate (KMnO₄), Water (H₂O), 100°C, 12 h.
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Step d: (1) Thionyl chloride (SOCl₂), Methanol (MeOH), 0°C, 2 h; (2) Potassium carbonate (K₂CO₃), reflux, 3 h.
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Step e: Lithium aluminium hydride (LiAlH₄), Tetrahydrofuran (THF).
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Step f: (1) Thionyl chloride (SOCl₂), Dichloromethane (CH₂Cl₂); (2) Triethyl phosphate.
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Step g: Potassium tert-butoxide (KOtBu), aromatic aldehyde, Dimethylformamide (DMF).
In Vitro Staining of Amyloid Plaques in Tissue Sections
This protocol is adapted from procedures used for staining post-mortem brain tissue.
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Deparaffinization and Rehydration: Deparaffinize brain sections through a series of xylene and ethanol washes.
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Autofluorescence Quenching: Treat sections to reduce background autofluorescence.
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Staining: Incubate sections in a 100 µM solution of this compound in 40% ethanol/60% distilled H₂O (pH adjusted to 10 with 0.1 N NaOH) for 10 minutes.
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Washing: Briefly dip the sections in tap water.
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Differentiation: Differentiate in 0.2% NaOH in 80% ethanol for 2 minutes.
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Final Wash: Place sections in tap water for 10 minutes.
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Mounting: Coverslip with an appropriate mounting medium.
In Vitro Competitive Binding Assay
This protocol provides a framework for determining the binding affinity of test compounds against Aβ fibrils using radiolabeled this compound.
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Preparation of Aβ Fibrils: Synthesize and aggregate Aβ(1-40) or Aβ(1-42) peptides to form fibrils.
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Assay Buffer: Prepare a binding buffer (e.g., 150 mM Tris-HCl, pH 7.0, containing 20% ethanol).
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Reaction Mixture: In a final volume, combine the test compound at various concentrations, a fixed concentration of [¹¹C]this compound (or another suitable radiolabeled form), and pre-aggregated Aβ fibrils.
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Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
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Separation of Bound and Free Ligand: Separate the fibril-bound radioligand from the free radioligand using a method such as filtration through glass fiber filters.
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Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
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Data Analysis: Calculate the inhibition constant (Ki) of the test compound by analyzing the displacement of the radiolabeled this compound.
In Vivo Two-Photon Microscopy of Amyloid Plaques
This protocol outlines the procedure for imaging amyloid plaques in living transgenic mouse models of Alzheimer's disease.
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Preparation of this compound Solution:
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For Intraperitoneal (i.p.) Injection: Prepare a 5 mg/ml solution of this compound in a vehicle of 10% Dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% phosphate-buffered saline (PBS), pH 7.5.
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For Intravenous (i.v.) Injection: Prepare a 1 mg/ml solution of this compound in normal saline, with the pH adjusted to 12 with 0.1 N NaOH.
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Animal Preparation: Anesthetize the transgenic mouse and secure it on a stereotaxic frame. A cranial window is typically prepared over the region of interest to allow for optical access to the brain.
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Administration of this compound:
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i.p. injection: Administer this compound at a dose of 10 mg/kg, 24 hours prior to the imaging session.
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i.v. injection: Administer this compound at a dose of 5-10 mg/kg immediately before imaging.
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-
Two-Photon Imaging:
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Use a two-photon microscope with a tunable laser.
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Set the excitation wavelength to approximately 750 nm for this compound.
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Collect the emission fluorescence in the blue channel (e.g., 460-500 nm).
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Acquire z-stacks to create three-dimensional reconstructions of the amyloid plaques.
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Experimental and Research Workflow
The application of this compound in Alzheimer's disease research typically follows a structured workflow, from initial probe administration to data analysis and interpretation.
Conclusion
This compound has proven to be a robust and reliable fluorescent probe for the specific detection of amyloid-β plaques. Its favorable properties, including high binding affinity, blood-brain barrier penetration, and strong fluorescence upon binding, have solidified its role in advancing our understanding of Alzheimer's disease pathogenesis. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to the development of novel diagnostics and therapeutics for this devastating neurodegenerative disease.
References
Methoxy-X04: An In-Depth Technical Guide for the Detection of Fibrillar β-Sheet Deposits
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methoxy-X04 is a fluorescent probe that has become an invaluable tool in the study of neurodegenerative diseases characterized by the misfolding and aggregation of proteins into fibrillar β-sheet structures, most notably Alzheimer's disease. As a derivative of Congo red, this compound exhibits high binding affinity and selectivity for amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid.[1][2] Its ability to cross the blood-brain barrier and its favorable fluorescence properties make it suitable for both in vivo imaging in living animals and ex vivo histological staining of post-mortem tissue.[3][4][5] This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
Core Principles and Mechanism of Action
This compound is a small, lipophilic molecule designed to overcome the limitations of its parent compounds, Congo red and Chrysamine-G, which have poor brain penetration. The precise molecular mechanism of this compound binding to fibrillar β-sheets is thought to be similar to that of other amyloid-binding dyes. It is hypothesized that the planar structure of the this compound molecule intercalates into the grooves of the β-pleated sheet conformation characteristic of amyloid fibrils. This interaction is stabilized by a combination of hydrophobic interactions and van der Waals forces between the dye and the amino acid residues of the aggregated protein. Upon binding, the dye's molecular conformation becomes more rigid, leading to a significant increase in its fluorescence quantum yield. This fluorescence enhancement upon binding to its target is a key feature that enables the sensitive detection of amyloid deposits. Pre-treatment of tissue sections with formic acid, which disrupts the fibrillar β-sheet structure, abolishes this compound binding, confirming its specificity for this conformation.
Quantitative Data
The following tables summarize the key quantitative properties of this compound, providing a basis for experimental design and data interpretation.
Table 1: Binding and Physicochemical Properties
| Property | Value | Reference(s) |
| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | |
| Molecular Weight | 344.4 g/mol | |
| Formula | C23H20O3 | |
| pKa | Not explicitly found | |
| LogPoct | Not explicitly found, but described as more lipophilic than Congo red |
Table 2: Fluorescence and Spectroscopic Properties
| Property | Wavelength (nm) | Reference(s) |
| Excitation Maximum (λex) | 370 nm | |
| Emission Maximum (λem) | 452 nm | |
| Optimal V-filter set for microscopy | Excitation: 400-410 nm, Dichroic mirror: DM455, Longpass filter: 455 nm |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Species | Administration | Reference(s) |
| Brain Uptake | ~0.4% ID/g (81% IDI) | Rat | Intravenous | |
| Time to Plaque Detection (in vivo) | 30-60 minutes | Mouse | Intravenous | |
| Time to Plaque Detection (in vivo) | High contrast images after 24 hours | Mouse | Intraperitoneal |
Experimental Protocols
The following are detailed methodologies for the use of this compound in common research applications.
In Vivo Two-Photon Microscopy Imaging
This protocol is adapted for imaging amyloid plaques in live transgenic mouse models of Alzheimer's disease.
1. This compound Solution Preparation:
-
Prepare a stock solution of 5 mg/mL this compound.
-
Dissolve the this compound powder in a vehicle solution consisting of 10% dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% phosphate-buffered saline (PBS), pH 7.4.
-
Ensure the solution is thoroughly vortexed to completely dissolve the compound.
2. Animal Administration:
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Intraperitoneal (i.p.) Injection: For long-term imaging studies, administer this compound via i.p. injection 24 hours prior to the imaging session.
-
A common dosage is 10 mg/kg of body weight.
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For longitudinal studies, an initial loading dose of 2.0 mg/kg can be followed by weekly maintenance doses of 0.4 mg/kg.
-
-
Intravenous (i.v.) Injection: For acute imaging, administer this compound via tail vein injection at a dosage of 5 to 10 mg/kg.
-
Plaques can typically be visualized within 30 to 60 minutes post-injection.
-
3. Two-Photon Imaging:
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Anesthetize the mouse according to approved institutional protocols.
-
Secure the animal on the microscope stage.
-
Use a two-photon microscope equipped with a Ti:Sapphire laser.
-
Set the excitation wavelength to approximately 750 nm for optimal two-photon excitation of this compound.
-
Collect the emission signal using a bandpass filter appropriate for the emission maximum of this compound (e.g., 460-500 nm).
Ex Vivo Histological Staining
This protocol is for staining fibrillar β-sheet deposits in fixed brain tissue sections.
1. Tissue Preparation:
-
Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA.
-
Section the brain to the desired thickness (e.g., 100 µm for free-floating sections) using a vibratome or cryostat.
2. Staining Solution Preparation:
-
Prepare a 100 µM this compound staining solution in a mixture of 40% ethanol and 60% distilled water.
-
Adjust the pH of the solution to 10 with 0.1 N NaOH.
3. Staining Procedure:
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Quench tissue autofluorescence if necessary.
-
Incubate the sections in the this compound staining solution for 10 minutes.
-
Briefly rinse the sections in tap water (5 dips).
-
Differentiate the staining by incubating the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash the sections in tap water for 10 minutes.
-
Mount the sections on slides and coverslip with an aqueous mounting medium.
4. Visualization:
-
Examine the stained sections using a fluorescence microscope.
-
Use a filter set that is appropriate for the excitation and emission spectra of this compound (e.g., excitation at 340-380 nm).
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Mechanism of this compound for amyloid plaque detection.
Caption: Experimental workflow for in vivo imaging with this compound.
Caption: Experimental workflow for ex vivo staining with this compound.
References
- 1. [PDF] Imaging Aβ Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy‐X04, a Systemically Administered Congo Red Derivative | Semantic Scholar [semanticscholar.org]
- 2. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]
Methoxy-X04: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent derivative of Congo red that has emerged as a crucial tool in Alzheimer's disease (AD) research. Its ability to cross the blood-brain barrier and specifically bind to β-sheet structures makes it an invaluable probe for the detection and quantification of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid.[1][2][3] This technical guide provides an in-depth overview of this compound's properties, applications, and detailed protocols for its use in both in vivo and ex vivo settings.
Core Properties and Mechanism of Action
Developed as a more lipophilic and smaller alternative to Congo red and Chrysamine-G, this compound readily penetrates the blood-brain barrier, a critical feature for in vivo imaging. It binds with high affinity to the β-pleated sheet conformation characteristic of amyloid fibrils. This binding results in a distinct fluorescence signal that allows for the visualization of amyloid deposits. This compound is not only a powerful tool for postmortem histological analysis but also enables longitudinal studies of plaque dynamics in living animal models of AD through techniques like two-photon microscopy.
Physicochemical and Binding Properties
| Property | Value | Reference |
| Molecular Weight | 344.4 g/mol | |
| Molecular Formula | C₂₃H₂₀O₃ | |
| Excitation Maximum (λex) | 370 nm | |
| Emission Maximum (λem) | 452 nm | |
| In Vitro Binding Affinity (Ki) for Aβ Fibrils | 26.8 nM | |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol. |
Applications in Alzheimer's Disease Research
The primary application of this compound lies in the detection and quantification of amyloid pathology. Its versatility allows for a range of experimental paradigms:
-
In Vivo Imaging: this compound is widely used for longitudinal imaging of individual amyloid plaques in living transgenic mouse models of AD using two-photon microscopy. This enables the study of plaque formation, growth kinetics, and the effects of therapeutic interventions over time.
-
Ex Vivo Histology: It serves as a specific fluorescent stain for Aβ plaques, NFTs, and cerebrovascular amyloid in postmortem brain tissue sections.
-
Correlation with Other Pathologies: this compound staining can be combined with immunohistochemistry to study the spatial relationship between amyloid plaques and other pathological features, such as microglial activation or synaptic loss.
-
High-Throughput Screening: Its fluorescent properties make it suitable for quantifying amyloid load in brain tissue for preclinical drug efficacy studies.
Experimental Protocols
In Vivo Two-Photon Microscopy Workflow
This protocol outlines the key steps for longitudinal imaging of amyloid plaques in transgenic mice.
Detailed Methodology:
-
This compound Administration: Administer this compound to a transgenic mouse model of AD (e.g., PS1/APP, Tg2576). A common dosage is 5-10 mg/kg delivered via intraperitoneal (i.p.) or intravenous (i.v.) injection. For longitudinal studies, an initial loading dose (e.g., 2.0 mg/kg) followed by weekly maintenance doses (e.g., 0.4 mg/kg) can be used. Plaques can be visualized as early as 30-60 minutes post-injection.
-
Anesthesia and Surgical Preparation: Anesthetize the animal according to approved institutional protocols. For chronic imaging, a cranial window is typically implanted over the region of interest (e.g., somatosensory or visual cortex) to provide optical access to the brain.
-
Two-Photon Imaging: Securely mount the anesthetized mouse on the microscope stage. Use a two-photon microscope equipped with a Ti:Sapphire laser. This compound can be excited at wavelengths ranging from 750 nm to 880 nm. Collect emitted fluorescence in the blue channel (e.g., 460-500 nm). Acquire z-stacks of the region of interest to capture the three-dimensional structure of the plaques.
-
Longitudinal Imaging: Repeat the imaging sessions at desired intervals (e.g., weekly) to track changes in individual plaques over time. Use vascular landmarks to relocate the same imaging volume in subsequent sessions.
-
Image Analysis: Use image analysis software (e.g., ImageJ, Imaris) to process the acquired z-stacks. This allows for the quantification of plaque number, volume, and growth rates.
Ex Vivo Staining of Brain Sections
This protocol details the procedure for staining amyloid plaques in fixed brain tissue.
Detailed Methodology:
-
Tissue Preparation: Transcardially perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Harvest the brain and post-fix overnight. Section the brain using a vibratome or cryostat.
-
Staining Solution Preparation: Prepare a 100 µM solution of this compound in a mixture of 40% ethanol and 60% distilled water. Adjust the pH to 10 with 0.1 N NaOH.
-
Staining Procedure:
-
If using paraffin-embedded sections, deparaffinize and rehydrate the tissue.
-
Quench tissue autofluorescence if necessary.
-
Incubate the sections in the this compound staining solution for 10 minutes.
-
Briefly rinse the sections in tap water.
-
Differentiate the staining by incubating for 2 minutes in a solution of 0.2% NaOH in 80% ethanol.
-
Wash the sections in tap water for 10 minutes.
-
-
Coverslipping and Imaging: Coverslip the stained sections with an aqueous mounting medium. Image the sections using a fluorescence microscope with appropriate filters for blue fluorescence.
Quantitative Data Summary
| Parameter | Animal Model | Age | Dosage/Concentration | Key Finding | Reference |
| In Vivo Plaque Detection Time | PS1/APP Mice | 7 months | 5-10 mg/kg, i.v. | Plaques distinguishable 30-60 minutes post-injection. | |
| In Vivo Plaque Detection Time | PS1/APP Mice | 13 months | 10 mg/kg, i.p. | High-contrast images of plaques and cerebrovascular amyloid 24 hours post-injection. | |
| Brain Entry of [¹¹C]this compound | Rat | N/A | Tracer dose | Brain entry was 7-fold greater than the related compound, methoxy-X34. | |
| Reduction in Insoluble Aβ | PS1/APP Mice | 12 weeks | 9 doses over 3 weeks | ~64% decrease in insoluble Aβ40 and Aβ42 levels. | |
| Reduction in Aβ Plaque Load | PS1/APP Mice | 12 weeks | 9 doses over 3 weeks | Significant decrease in Aβ40 plaque load. |
Signaling and Interaction Pathway
This compound does not directly participate in a biological signaling pathway. Instead, it acts as an exogenous fluorescent probe that physically interacts with and labels aggregated amyloid proteins. The logical flow of its application is from systemic administration to visualization.
Conclusion
This compound is a robust and versatile tool for the study of amyloid pathology in Alzheimer's disease. Its favorable properties, including blood-brain barrier permeability and high-affinity binding to amyloid fibrils, enable detailed investigation of disease progression and the evaluation of potential therapeutics in preclinical models. The protocols and data presented in this guide offer a comprehensive resource for researchers employing this powerful fluorescent probe.
References
Methoxy-X04: An In-Depth Technical Guide for Amyloid Plaque Pathology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent probe that has become an invaluable tool in the study of amyloid plaque pathology, a hallmark of Alzheimer's disease and other neurodegenerative disorders. A derivative of Congo red, this compound is characterized by its ability to cross the blood-brain barrier and specifically bind to the β-sheet structures inherent in dense core amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid[1][2][3][4][5]. Its fluorescent properties make it particularly well-suited for a variety of in vivo and in vitro imaging applications, including multiphoton microscopy, enabling real-time visualization and quantification of amyloid deposition in living animals. This technical guide provides a comprehensive overview of this compound, including its properties, detailed experimental protocols, and data interpretation for researchers in neurodegenerative disease and drug development.
Chemical and Physical Properties
This compound, with the chemical name 4,4'-[(2-methoxy-1,4-phenylene)di-(1E)-2,1-ethenediyl]bisphenol, is a lipophilic molecule designed for enhanced brain penetration compared to its predecessors like Congo red. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 344.4 g/mol | |
| Molecular Formula | C₂₃H₂₀O₃ | |
| CAS Number | 863918-78-9 | |
| Appearance | Crystalline solid | |
| Purity | ≥95-98% (HPLC) | |
| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM). Sparingly soluble in aqueous buffers. | |
| Storage | Store at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
Spectral and Binding Properties
The utility of this compound as a fluorescent probe is defined by its spectral characteristics and high binding affinity for amyloid fibrils.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~370-380 nm | |
| Emission Maximum (λem) | ~452 nm | |
| Two-Photon Excitation | ~750-800 nm | |
| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM |
Mechanism of Action
This compound's mechanism of action is predicated on its structural characteristics, which allow it to readily cross the blood-brain barrier and subsequently bind with high affinity and specificity to the cross-β-sheet conformation of aggregated amyloid proteins.
Figure 1. Mechanism of this compound action for amyloid plaque detection.
Experimental Protocols
The following are detailed protocols for the application of this compound in both in vivo and in vitro settings.
In Vivo Two-Photon Microscopy
This protocol is designed for the longitudinal imaging of amyloid plaques in live transgenic mouse models of Alzheimer's disease.
Figure 2. Workflow for in vivo two-photon imaging with this compound.
5.1.1 Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cremophor EL (optional, for some formulations)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for cranial window implantation
-
Two-photon microscope with a tunable Ti:Sapphire laser
5.1.2 this compound Solution Preparation
-
Prepare a stock solution of this compound at 10 mg/mL in DMSO. This stock should be stored at -20°C and protected from light.
-
For intraperitoneal (i.p.) injection, a common formulation is a 5 mg/mL solution prepared by diluting the stock in a vehicle of 10% DMSO, 45% propylene glycol, and 45% PBS.
-
Another reported i.p. injection solution consists of a final concentration of 3.3 mg/kg prepared from the 10 mg/mL DMSO stock, dissolved in Cremophor EL and PBS.
5.1.3 Animal Preparation and Injection
-
Anesthetize the mouse using a standard, approved protocol.
-
For longitudinal imaging, surgically implant a cranial window over the region of interest (e.g., cortex or hippocampus). Allow the animal to recover fully before imaging.
-
Administer this compound via i.p. or intravenous (i.v.) injection.
-
Intraperitoneal (i.p.): A typical dose is 5-10 mg/kg. Imaging is usually performed 18-24 hours post-injection to allow for clearance of unbound dye from the brain parenchyma.
-
Intravenous (i.v.): A typical dose is 5-10 mg/kg. Plaques can be visualized as early as 30-60 minutes post-injection.
-
5.1.4 Two-Photon Imaging
-
Anesthetize the mouse and fix its head under the microscope objective.
-
Use a Ti:Sapphire laser tuned to an excitation wavelength of approximately 750-800 nm for this compound.
-
Collect the emission signal using a bandpass filter appropriate for the blue fluorescence of this compound (e.g., 460-500 nm).
-
Acquire z-stacks through the desired cortical depth to capture the three-dimensional structure of the plaques.
In Vitro Staining of Brain Tissue
This protocol is suitable for staining amyloid plaques in fixed brain sections for confocal or fluorescence microscopy.
Figure 3. Workflow for in vitro this compound staining of brain tissue.
5.2.1 Materials
-
Fixed brain tissue (e.g., from transcardial perfusion with 4% paraformaldehyde)
-
Cryostat or microtome for sectioning
-
Microscope slides
-
This compound powder
-
Ethanol
-
Distilled water
-
Sodium hydroxide (NaOH)
-
Mounting medium
5.2.2 this compound Staining Solution Preparation
-
Prepare a 100 µM this compound staining solution in a vehicle of 40% ethanol and 60% distilled water.
-
Adjust the pH of the solution to 10 with 0.1 N NaOH.
5.2.3 Staining Protocol
-
Prepare 10-50 µm thick brain sections and mount them on microscope slides.
-
If using paraffin-embedded tissue, deparaffinize and rehydrate the sections.
-
Incubate the sections in the 100 µM this compound staining solution for 10 minutes.
-
Briefly dip the slides in tap water (5 times).
-
Differentiate the staining by incubating the sections in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Rinse the sections in tap water for 10 minutes.
-
Coverslip the sections using an aqueous mounting medium.
5.2.4 Imaging
-
Visualize the stained sections using a fluorescence or confocal microscope with a filter set appropriate for DAPI or UV excitation (e.g., excitation at 340-380 nm).
Data Analysis and Interpretation
Quantitative analysis of this compound imaging data is crucial for assessing amyloid plaque burden. This typically involves image processing to segment the fluorescently labeled plaques from the background. The plaque load can then be calculated as the percentage of the total imaged area or volume occupied by the segmented plaque signal. Plaque counts and size distributions can also be determined from the segmented images. It is important to note that this compound primarily labels the dense core of plaques, and co-staining with an Aβ antibody may be necessary to visualize the more diffuse amyloid deposits surrounding the core.
Safety and Toxicity
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with any chemical reagent, standard laboratory safety precautions should be followed.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
-
Toxicological Information: The toxicological properties of this compound have not been thoroughly investigated. The available SDS indicates no known immediate or delayed adverse effects from short-term exposure, though irritation to the throat, skin, and eyes may occur upon contact. There is no information available on carcinogenicity, mutagenicity, or reproductive toxicity.
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. Do not allow it to enter drains or water sources.
Conclusion
This compound is a powerful and versatile tool for the study of amyloid pathology. Its ability to penetrate the blood-brain barrier and specifically label amyloid plaques in vivo has revolutionized the way researchers investigate the progression of Alzheimer's disease and evaluate the efficacy of potential therapies. The detailed protocols and data provided in this guide are intended to facilitate the successful application of this compound in a research setting. As with any experimental technique, careful optimization and adherence to safety guidelines are paramount for obtaining reliable and reproducible results.
References
An In-depth Technical Guide to the Fluorescence Spectra of Methoxy-X04
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent dye derived from Congo red that has gained significant traction in the field of neurodegenerative disease research, particularly for its ability to bind to β-sheet structures characteristic of amyloid plaques and neurofibrillary tangles.[1][2][3] Its capacity to cross the blood-brain barrier makes it a valuable tool for both in vivo and ex vivo imaging of these pathological hallmarks of Alzheimer's disease and other proteinopathies.[4][5] This technical guide provides a comprehensive overview of the fluorescence spectral properties of this compound, detailed experimental protocols for its use, and a summary of its key photophysical and binding characteristics.
Photophysical and Binding Properties of this compound
The utility of this compound as a fluorescent probe is defined by its spectral characteristics and high binding affinity for amyloid fibrils. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~370 nm | One-photon excitation. |
| ~750 nm | Two-photon excitation. | |
| Emission Maximum (λem) | ~452 nm | One-photon excitation. |
| 460 - 500 nm | Two-photon excitation. | |
| In Vitro Binding Affinity (Ki) | 26.8 nM | For amyloid-β (Aβ) fibrils. |
| Solubility | Soluble to 100 mM in DMSO | |
| Soluble to 10 mM in Ethanol | ||
| Sparingly soluble in aqueous buffers | A stock solution in DMSO is recommended for dilution in aqueous buffers. | |
| Molecular Weight | 344.4 g/mol |
Fluorescence Quantum Yield and Solvatochromism
While this compound is widely used, specific data on its fluorescence quantum yield and a detailed analysis of its solvatochromic properties (the shift in its spectral properties due to the polarity of the solvent) are not extensively reported in the reviewed literature. It is generally observed that, like many amyloid-binding dyes, the fluorescence intensity of this compound increases upon binding to the less polar, hydrophobic environment of β-sheet structures within amyloid plaques. This phenomenon contributes to the high signal-to-noise ratio in imaging applications.
The determination of the fluorescence quantum yield is crucial for characterizing a fluorophore. A general protocol for its measurement using the comparative method is provided in the Experimental Protocols section. This method involves comparing the fluorescence of this compound to a standard with a known quantum yield.
Experimental Protocols
General Protocol for Measuring Fluorescence Spectra and Quantum Yield
This protocol outlines the general steps for determining the excitation, emission, and quantum yield of this compound in a laboratory setting using a spectrofluorometer.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)
-
Fluorescence standard with a known quantum yield in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
1 cm path length quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the this compound stock solution in the solvent of interest. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Prepare a series of dilutions of the fluorescence standard with absorbance values in a similar range.
-
-
Absorbance Measurement:
-
Measure the UV-Vis absorbance spectra of all prepared solutions using a spectrophotometer.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation and emission slits of the spectrofluorometer.
-
Record the fluorescence emission spectrum of each this compound solution and the standard solutions at the same excitation wavelength.
-
Integrate the area under the emission spectrum for each solution.
-
-
Quantum Yield Calculation:
-
Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard samples.
-
The quantum yield of this compound (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²) Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_x and Grad_std are the gradients of the linear plots of integrated fluorescence intensity vs. absorbance for this compound and the standard, respectively.
-
η_x and η_std are the refractive indices of the solvents used for this compound and the standard, respectively.
-
-
Protocol for Ex Vivo Staining of Amyloid Plaques in Brain Tissue
This protocol is adapted from established methods for staining amyloid plaques in fixed brain sections.
Materials:
-
This compound staining solution (e.g., 100 µM this compound in 40% ethanol/60% distilled H₂O, adjusted to pH 10 with 0.1 N NaOH)
-
Phosphate-buffered saline (PBS)
-
80% ethanol containing 0.2% NaOH
-
Mounting medium (e.g., Fluoromount-G)
-
Deparaffinized and rehydrated brain tissue sections on slides
Procedure:
-
Incubate the tissue sections in the this compound staining solution for 10 minutes.
-
Briefly dip the slides in tap water 5 times.
-
Differentiate the sections in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash the sections in tap water for 10 minutes.
-
Coverslip the sections using a suitable mounting medium.
-
Visualize the stained plaques using a fluorescence microscope with a UV filter (excitation ~340-380 nm).
Protocol for In Vivo Imaging of Amyloid Plaques in a Mouse Model
This protocol outlines the general steps for systemic administration of this compound for subsequent in vivo imaging using two-photon microscopy.
Materials:
-
This compound solution for injection (e.g., 5 mg/mL in 10% DMSO, 45% propylene glycol, and 45% PBS, pH 7.5)
-
Transgenic mouse model of Alzheimer's disease (e.g., APP/PS1)
-
Two-photon microscope
Procedure:
-
Administer this compound to the mouse via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight.
-
Allow for a 24-hour post-injection period for the dye to label the amyloid plaques.
-
Anesthetize the mouse and prepare it for cranial imaging.
-
Perform two-photon microscopy using an excitation wavelength of approximately 750 nm.
-
Collect the emission signal in the range of 460-500 nm to visualize the this compound labeled plaques.
Visualizations
The following diagrams illustrate the binding mechanism and experimental workflows associated with this compound.
Caption: Binding of this compound to amyloid-β fibrils.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound derivatives and their evaluation in Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Methoxy-X04 Derivatives: A Technical Guide for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04, a fluorescent derivative of Congo red, has emerged as a pivotal tool in the study of neurodegenerative diseases, particularly Alzheimer's disease (AD). Its ability to cross the blood-brain barrier and bind with high affinity to β-sheet structures, characteristic of amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs), has made it an invaluable probe for in vivo and in vitro imaging.[1][2][3] This technical guide provides an in-depth overview of this compound and its derivatives, focusing on their chemical properties, research applications, and the experimental protocols for their use.
Core Compound: this compound
This compound, chemically known as 1,4-bis(4′-hydroxystyryl)-2-methoxybenzene, was developed to overcome the limitations of its predecessors, Congo red and Chrysamine-G, which exhibit poor brain penetration.[3][4] By lacking acidic groups, this compound is smaller and more lipophilic, allowing it to readily enter the brain. It binds to Aβ fibrils with a high affinity, comparable to that of Chrysamine-G. This binding to fibrillar β-sheet deposits is the basis for its utility in visualizing the pathological hallmarks of Alzheimer's disease.
This compound Derivatives: Expanding the Toolkit
Researchers have synthesized various derivatives of this compound to enhance its properties, such as improving binding affinity, selectivity for specific protein aggregates (Aβ vs. tau), and optimizing clearance rates from the brain. These modifications often involve alterations to the aromatic flanks of the distyrylbenzene scaffold. The development of these derivatives aims to provide more specific and effective tools for diagnosing and monitoring the progression of neurodegenerative diseases.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and some of its derivatives, providing a comparative overview of their binding affinities and fluorescence properties.
| Compound | Target Aggregate | Binding Affinity (Ki, nM) |
| This compound | Aβ fibrils | 26.8 |
| Chrysamine-G | Aβ fibrils | 25.3 |
| This compound Derivative 7b | Aggregated tau | 1.8 |
| This compound Derivative 7b | Aggregated Aβ | 13 |
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) |
| This compound | 370 | 452 |
| This compound (Two-Photon) | ~740-760 | ~450 |
| This compound Derivative 7b | 359 | 430 |
Research Applications
The primary application of this compound and its derivatives is the detection and quantification of Aβ plaques, NFTs, and cerebrovascular amyloid. These compounds are extensively used in:
-
In Vivo Two-Photon Microscopy: This technique allows for high-resolution imaging of individual amyloid plaques in living animals, enabling longitudinal studies of plaque dynamics.
-
Post-mortem Histology: this compound is used to stain brain tissue sections to visualize and quantify amyloid deposits.
-
Drug Development: These fluorescent probes serve as essential tools for evaluating the efficacy of anti-amyloid therapies by allowing researchers to monitor changes in plaque load.
-
Correlative Light and Electron Microscopy: this compound can be used to identify plaque-containing regions in brain sections for subsequent high-resolution imaging with electron microscopy.
Experimental Protocols
In Vivo Two-Photon Imaging of Aβ Plaques with this compound
This protocol outlines the procedure for in vivo imaging of Aβ plaques in a live transgenic mouse model of Alzheimer's disease.
Materials:
-
AD transgenic mouse (e.g., PS1/APP)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 45% propylene glycol, 45% PBS, pH 7.5)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for cranial window implantation
-
Two-photon microscope with a Ti:Sapphire laser
Procedure:
-
Animal Preparation: A cranial window is surgically implanted over the region of interest in the mouse brain to allow for optical access. The animal is allowed to recover for at least one week.
-
Probe Administration: Prepare a solution of this compound in the vehicle. Administer this compound via intraperitoneal (i.p.) injection, typically at a dose of 5-10 mg/kg. Imaging can be performed 24 hours post-injection. Alternatively, for acute imaging, a single intravenous (i.v.) injection of 5 to 10 mg/kg can be used, with imaging commencing 30 to 60 minutes after injection.
-
Imaging:
-
Anesthetize the mouse and fix its head under the two-photon microscope objective.
-
Use a Ti:Sapphire laser tuned to approximately 740-760 nm for two-photon excitation of this compound.
-
Collect the fluorescence emission using a bandpass filter centered around 450 nm.
-
Acquire z-stacks to visualize the three-dimensional structure of the Aβ plaques.
-
Histological Staining of Brain Tissue with this compound
This protocol describes the staining of Aβ plaques in fixed brain sections.
Materials:
-
Deparaffinized, quenched brain tissue sections
-
This compound staining solution: 100 µM this compound in 40% ethanol/60% distilled H₂O, adjusted to pH 10 with 0.1 N NaOH.
-
Differentiation solution: 0.2% NaOH in 80% ethanol.
-
Mounting medium (e.g., Fluoromount-G)
Procedure:
-
Incubate the deparaffinized tissue sections in the this compound staining solution for 10 minutes.
-
Briefly dip the sections in tap water 5 times.
-
Differentiate the sections in the 0.2% NaOH in 80% ethanol solution for 2 minutes.
-
Place the sections in tap water for 10 minutes.
-
Coverslip the sections with mounting medium.
Visualizations
Caption: Workflow for in vivo imaging of amyloid plaques using this compound.
Caption: Mechanism of this compound fluorescence upon binding to amyloid fibrils.
References
Methodological & Application
Application Notes and Protocols for In Vivo Imaging of Mouse Models with Methoxy-X04
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo imaging of amyloid-β (Aβ) plaques in mouse models of Alzheimer's disease using Methoxy-X04, a fluorescent probe that crosses the blood-brain barrier.
Introduction
This compound is a derivative of Congo red that binds with high affinity to the β-sheet structures of amyloid plaques, making it an invaluable tool for their in vivo detection and quantification using two-photon microscopy.[1][2] Its ability to penetrate the blood-brain barrier allows for non-invasive, longitudinal studies of plaque dynamics in living animals.[3] This protocol outlines the necessary steps for preparing and administering this compound, performing cranial window surgery, acquiring images via two-photon microscopy, and analyzing the resulting data.
Quantitative Data Summary
The following table summarizes various this compound administration and imaging parameters from published studies, providing a reference for experimental design.
| Parameter | Intraperitoneal (i.p.) Injection | Intravenous (i.v.) Injection | Reference |
| Dosage | 0.4 - 10 mg/kg | 5 - 10 mg/kg | [4] |
| Vehicle | 10% DMSO, 45% propylene glycol, 45% PBS | 1 mg/ml in normal saline (pH adjusted to 12) | |
| Imaging Time | 24 hours post-injection | 30 - 60 minutes post-injection | |
| Mouse Model | PS1/APP, APPPS1 | PS1/APP |
Experimental Protocols
This compound Solution Preparation
For Intraperitoneal (i.p.) Injection:
A commonly used protocol involves preparing a 5 mg/ml stock solution.
-
Weigh 5 mg of this compound powder.
-
Under a chemical fume hood, dissolve the this compound in 100 µL of dimethyl sulfoxide (DMSO).
-
Sequentially add 450 µL of propylene glycol and 450 µL of phosphate-buffered saline (PBS), pH 7.4, mixing thoroughly after each addition.
-
Stir the final solution overnight at 4°C to ensure complete dissolution. The resulting solution should be a yellowish-green emulsion.
-
Store the solution at 4°C for up to two months.
For Intravenous (i.v.) Injection:
A 1 mg/ml solution is typically prepared for i.v. administration.
-
Dissolve this compound in normal saline to a concentration of 1 mg/ml.
-
Adjust the pH of the solution to 12 using 0.1 N NaOH to ensure solubility.
Cranial Window Surgery
For longitudinal in vivo imaging, a cranial window must be implanted to provide optical access to the brain. This is a sterile surgical procedure.
-
Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance).
-
Secure the mouse in a stereotaxic frame and maintain its body temperature at 37°C.
-
Shave the scalp and sterilize the area with alternating swabs of 70% ethanol and povidone-iodine.
-
Make a midline incision to expose the skull.
-
Using a dental drill, create a circular craniotomy (typically 3-5 mm in diameter) over the brain region of interest, taking care not to damage the underlying dura mater.
-
Place a glass coverslip, corresponding to the size of the craniotomy, over the exposed brain.
-
Secure the coverslip to the skull using dental cement. A head-post can also be affixed for stable head fixation during imaging.
-
Allow the mouse to recover for at least one week before imaging.
In Vivo Two-Photon Imaging
-
This compound Administration:
-
i.p. Injection: Administer the prepared this compound solution at the desired dosage (e.g., 10 mg/kg) 24 hours prior to the imaging session.
-
i.v. Injection: Administer the prepared this compound solution at the desired dosage (e.g., 5-10 mg/kg) immediately before or 30-60 minutes prior to imaging.
-
-
Anesthesia and Mounting: Anesthetize the mouse with isoflurane and secure it on the microscope stage using the head-post.
-
Image Acquisition:
-
Use a two-photon microscope equipped with a Ti:Sapphire laser.
-
Set the excitation wavelength to 750-850 nm for this compound.
-
Collect the emitted fluorescence using a bandpass filter appropriate for this compound (e.g., 420-500 nm).
-
Acquire z-stacks of the region of interest to capture the three-dimensional structure of the plaques.
-
Data Analysis and Quantification
-
Image Processing: Use image analysis software (e.g., Imaris, Fiji/ImageJ) to process the acquired z-stacks. This may include background subtraction and filtering to enhance the signal-to-noise ratio.
-
Plaque Quantification:
-
Identify individual plaques based on their fluorescence intensity.
-
Measure the volume and number of plaques within the imaged region.
-
For longitudinal studies, the same region can be imaged over time to track the growth, appearance, and disappearance of individual plaques.
-
Visualizations
Mechanism of this compound Action
References
- 1. A Craniotomy Surgery Procedure for Chronic Brain Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic cranial window implantation for high-resolution intravital imaging of the endothelial glycocalyx in mouse cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clustering of plaques contributes to plaque growth in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Methoxy-X04 Staining for Human Brain Sections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent derivative of Congo red that exhibits high binding affinity for the β-sheet structures characteristic of amyloid plaques and neurofibrillary tangles (NFTs), key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[1][2] Its ability to cross the blood-brain barrier has made it a valuable tool for in vivo imaging in animal models. Furthermore, its fluorescent properties allow for the sensitive and specific detection of amyloid deposits in post-mortem human brain tissue. These application notes provide a detailed protocol for the staining of human brain sections with this compound, enabling the visualization and quantification of amyloid pathology.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity and Spectral Properties
| Property | Value | Reference |
| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | [1][3][4] |
| Excitation Maximum (λex) | ~370 nm | |
| Emission Maximum (λem) | ~452 nm |
Table 2: Solution Composition for Staining Protocol
| Solution | Component | Concentration/Volume |
| This compound Staining Solution | This compound | 100 µM |
| Ethanol | 40% | |
| Distilled H₂O | 60% | |
| 0.1 N NaOH | To adjust pH to 10 | |
| Differentiation Solution | NaOH | 0.2% |
| Ethanol | 80% | |
| Autofluorescence Quenching (Optional) | Sudan Black B | 0.1% in 70% Ethanol |
Experimental Protocols
This protocol is specifically for the staining of paraffin-embedded human brain sections.
Materials:
-
Paraffin-embedded human brain sections (5-10 µm thick) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%, 50%)
-
Distilled water
-
Phosphate-buffered saline (PBS)
-
This compound (powder)
-
Sodium hydroxide (NaOH)
-
Sudan Black B (optional, for autofluorescence quenching)
-
Aqueous mounting medium
-
Coverslips
Equipment:
-
Staining jars
-
Microscope slide rack
-
Fume hood
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter)
Protocol Steps:
-
Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 changes of 5 minutes each. b. Rehydrate through a graded series of ethanol:
- 100% Ethanol: 2 changes of 3 minutes each.
- 95% Ethanol: 1 change of 3 minutes.
- 70% Ethanol: 1 change of 3 minutes.
- 50% Ethanol: 1 change of 3 minutes. c. Rinse in distilled water for 5 minutes. d. Wash in PBS for 5 minutes.
-
Autofluorescence Quenching (Optional but Recommended for Human Brain Tissue): a. Incubate sections in 0.1% Sudan Black B solution in 70% ethanol for 20-30 minutes at room temperature. b. Wash thoroughly in PBS until the sections are clear of excess Sudan Black.
-
This compound Staining: a. Prepare the this compound staining solution: Dissolve this compound in a solution of 40% ethanol and 60% distilled water to a final concentration of 100 µM. Adjust the pH to 10 with 0.1 N NaOH. b. Incubate the sections in the this compound staining solution for 10 minutes at room temperature.
-
Differentiation and Washing: a. Briefly dip the slides in tap water 5 times. b. Differentiate the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes. c. Place the sections in tap water for 10 minutes.
-
Coverslipping: a. Briefly rinse the slides in distilled water. b. Mount coverslips using an aqueous mounting medium.
-
Imaging: a. Visualize the staining using a fluorescence microscope with a filter set appropriate for the excitation and emission spectra of this compound (e.g., a UV filter with excitation around 340-380 nm). Amyloid plaques and NFTs will appear as bright blue-white fluorescent structures.
Visualizations
Binding Mechanism of this compound
Caption: this compound binds to the β-sheet structures of amyloid-beta plaques and tau tangles.
Experimental Workflow for this compound Staining
Caption: Workflow for this compound staining of human brain sections.
Troubleshooting
High Background Staining:
-
Cause: Incomplete removal of unbound this compound or endogenous autofluorescence. Human brain tissue, especially from older individuals, can have high levels of lipofuscin which is autofluorescent.
-
Solution:
-
Ensure the differentiation step is performed correctly.
-
Incorporate an autofluorescence quenching step with Sudan Black B before staining.
-
Use fresh staining and differentiation solutions.
-
Weak or No Staining:
-
Cause: Issues with the staining solution, tissue processing, or the presence of minimal amyloid pathology.
-
Solution:
-
Verify the concentration and pH of the this compound staining solution.
-
Ensure that the deparaffinization process was complete.
-
Use a positive control tissue section known to contain significant amyloid pathology to validate the staining procedure.
-
Increase the incubation time in the this compound solution, but be mindful that this may also increase background staining.
-
Photobleaching:
-
Cause: The fluorescence of this compound can diminish upon prolonged exposure to the excitation light.
-
Solution:
-
Minimize the exposure time during imaging.
-
Use an anti-fade mounting medium.
-
Acquire images promptly after staining.
-
By following this detailed protocol and considering the provided troubleshooting advice, researchers can effectively utilize this compound to visualize and analyze amyloid pathology in human brain sections, contributing to a better understanding of neurodegenerative diseases.
References
Application Notes: Two-Photon Microscopy for Methoxy-X04 Imaging of Amyloid-β Plaques
References
- 1. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]
- 3. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Intraperitoneal Methoxy-X04 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (IP) administration of Methoxy-X04 to mice for the in vivo labeling and visualization of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This compound, a fluorescent derivative of Congo red, effectively crosses the blood-brain barrier and binds with high affinity to the β-pleated sheet structures of dense-core amyloid plaques.[1][2] This allows for non-invasive imaging in living animals using techniques such as two-photon microscopy.[1][2]
Mechanism of Action: Amyloid Plaque Labeling
This compound is a lipophilic compound that, following systemic administration, penetrates the brain parenchyma.[3] Its molecular structure allows it to intercalate into the β-sheet-rich structures of amyloid fibrils, resulting in a stable fluorescent signal that can be detected in vivo. This binding is specific to fibrillar amyloid deposits, including dense-core plaques and cerebrovascular amyloid. The dye does not dissociate or redistribute away from the plaques, retaining its fluorescence over time, which is advantageous for longitudinal studies.
Figure 1: Mechanism of this compound for Amyloid Plaque Labeling.
Quantitative Data Summary
The dosage and formulation of this compound for intraperitoneal injection can vary depending on the specific experimental goals, such as single imaging sessions or long-term studies. The following tables summarize the different protocols reported in the literature.
Table 1: this compound Intraperitoneal Dosage Regimens for Mice
| Dosage (mg/kg) | Mouse Model | Purpose | Time Before Imaging/Perfusion | Reference |
| 10 | PS1/APP | High-contrast imaging of plaques and cerebrovascular amyloid | 24 hours | |
| 3.33 | Not Specified | Labeling of cerebral amyloid plaques | 1 day, 1 month, or 4 months | |
| 3.3 | APP or APP/PS1 | Labeling of amyloid plaques | ~18 hours | |
| 2.4 | Not Specified | Amyloid plaque staining | 24 hours | |
| 2.0 (initial) + 0.4 (weekly) | Tg2576 | Long-term imaging to monitor plaque growth | 24 hours after each injection |
Table 2: this compound Formulation for Intraperitoneal Injection
| Concentration | Vehicle Composition | Reference |
| 5 mg/mL | 10% DMSO, 45% Propylene Glycol, 45% PBS, pH 7.5 | |
| 10 mg/mL (stock) | DMSO | |
| Not Specified | 10% DMSO, 45% Propylene Glycol, 45% Sodium Phosphate Buffered Saline (0.9% NaCl in 100 mM phosphate buffer, pH 7.4) | |
| Not Specified | 3.3% (v/v) of 10 mg/mL stock in DMSO, 6.66% (v/v) Cremophor EL, in 90% (v/v) PBS | |
| Not Specified | 10 µL of 10 mg/mL stock in DMSO dissolved in 20 µL Cremophor EL, topped up with PBS to 300 µL final volume |
Experimental Protocols
Below are detailed protocols for the preparation and intraperitoneal administration of this compound to mice.
Protocol 1: Standard Dosage for High-Contrast Imaging
This protocol is adapted from studies using a 10 mg/kg dosage for clear visualization of amyloid plaques.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringe (1 ml) and needle (27.5 G)
-
Vortex mixer
-
Rotator
Procedure:
-
Solution Preparation (5 mg/mL):
-
Under a fume hood, weigh the desired amount of this compound.
-
Dissolve the this compound powder in 10% of the final volume of DMSO. Vortex until a clear greenish solution is obtained.
-
Sequentially add 45% of the final volume of propylene glycol and 45% of the final volume of PBS, stirring with each addition.
-
Stir the final solution at 4°C on a rotator overnight to obtain a yellowish-green emulsion.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to accurately calculate the injection volume.
-
The recommended maximum volume for IP injection in mice is 10 ml/kg.
-
Restrain the mouse appropriately. One common method is to scruff the mouse with the non-dominant hand, allowing the abdomen to be exposed.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 30-40° angle with the bevel facing up.
-
Slowly inject the calculated volume of the this compound solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
-
Imaging:
-
Perform in vivo imaging or transcardial perfusion 24 hours after the injection.
-
Figure 2: Workflow for this compound Administration (10 mg/kg).
Protocol 2: Lower Dosage for Longitudinal Imaging
This protocol is based on studies aiming to reduce the amount of dye used while maintaining a good signal-to-noise ratio for repeated imaging sessions.
Materials:
-
Same as Protocol 1.
Procedure:
-
Solution Preparation:
-
Prepare the this compound solution as described in Protocol 1. The concentration may be adjusted based on the desired injection volume.
-
-
Animal Preparation and Injection:
-
Initial Dose: Administer an initial loading dose of 2.0 mg/kg intraperitoneally.
-
Maintenance Dose: For subsequent weekly imaging sessions, administer a maintenance dose of 0.4 mg/kg.
-
Follow the same injection procedure as outlined in Protocol 1.
-
-
Imaging:
-
Conduct imaging sessions 24 hours after each injection. This dosing regimen has been shown not to affect the signal-to-noise ratio in long-term studies.
-
Important Considerations:
-
Vehicle Composition: The choice of vehicle is critical for the solubility and bioavailability of this compound. The DMSO, propylene glycol, and PBS formulation is commonly used. Formulations with Cremophor EL have also been reported.
-
Animal Health: Always monitor the animals for any signs of distress or adverse reactions following the injection.
-
Sterility: Maintain sterile conditions during solution preparation and injection to prevent infection.
-
Light Sensitivity: Protect this compound solutions from light.
References
- 1. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques [jove.com]
- 3. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Methoxy-X04 Stock and Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent dye that readily crosses the blood-brain barrier and possesses a high binding affinity for β-sheet structures, making it an invaluable tool for the detection and quantification of amyloid-β (Aβ) plaques, neurofibrillary tangles, and cerebrovascular amyloid.[1][2][3][4] Its utility spans both in vitro staining of postmortem tissue and in vivo imaging in animal models of Alzheimer's disease and other amyloid-related pathologies. This document provides detailed protocols for the preparation of this compound stock and working solutions for various research applications.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Solvents | Notes |
| Molecular Weight | 344.4 g/mol | - | Batch specific molecular weights may vary. |
| Excitation Maximum (λex) | 370 nm | - | Can be imaged with a DAPI filter set. |
| Emission Maximum (λem) | 452 nm | - | |
| In Vitro Binding Affinity (Ki) | 26.8 nM | - | For Aβ fibrils. |
| Solubility | ~100 mM (34.44 mg/mL) | DMSO | |
| ~20 mM (6.88 mg/mL) | Ethanol | ||
| ~5 mg/mL | Ethanol | ||
| ~30 mg/mL | Dimethyl formamide (DMF) | ||
| Sparingly soluble | Aqueous buffers | ||
| ~0.33 mg/mL | 1:2 solution of DMSO:PBS (pH 7.2) | ||
| Storage (Solid) | +4°C | - | Protect from light. |
| Storage (Stock Solution) | -20°C for up to 1 month | DMSO or other organic solvents | Protect from light. |
| -80°C for up to 6 months | DMSO or other organic solvents | Protect from light. |
Experimental Protocols
Safety Precautions: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is suitable for long-term storage and dilution into various working solutions.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or amber vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a suitable container.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 290.36 µL of DMSO per 1 mg of this compound, assuming a molecular weight of 344.4 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Sonication can be used to aid dissolution if precipitation occurs.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.
Protocol 2: Preparation of Working Solution for In Vitro Tissue Staining
This working solution is suitable for staining amyloid plaques in fixed tissue sections.
Materials:
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Distilled water
-
0.1 N Sodium hydroxide (NaOH)
Procedure:
-
Prepare a 100 µM working solution of this compound in a solution of 40% ethanol and 60% distilled water.
-
Adjust the pH of the working solution to 10 with 0.1 N NaOH.
-
Deparaffinize and rehydrate tissue sections as per standard histological protocols.
-
Incubate the sections in the this compound working solution for 10 minutes.
-
Briefly rinse the sections in tap water.
-
Differentiate the sections in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Rinse the sections in tap water for 10 minutes before coverslipping.
Protocol 3: Preparation of Working Solution for In Vivo Administration (Intraperitoneal Injection)
This protocol details the preparation of a this compound solution for intraperitoneal (i.p.) injection in animal models, commonly used for in vivo imaging of amyloid plaques.
Materials:
-
This compound powder
-
DMSO
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a 5 mg/mL solution of this compound.
-
The final solvent composition should be 10% DMSO, 45% propylene glycol, and 45% PBS.
-
Under a fume hood, dissolve the weighed this compound powder in DMSO first, stirring until a clear solution is obtained.
-
Sequentially add the propylene glycol and then the PBS, stirring with each addition.
-
The final solution may appear as a yellowish-green emulsion.
-
This solution can be stored at 4°C for up to two months.
-
A typical dosage for intraperitoneal injection in mice is 10 mg/kg of body weight, administered 24 hours prior to imaging.
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Quantification of Amyloid Plaque Load with Methoxy-X04: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier and specifically binds to the β-sheet structures of amyloid plaques.[1][2][3] Its fluorescent properties make it a valuable tool for the in vivo and ex vivo quantification of amyloid plaque load in the brains of animal models of Alzheimer's disease. This compound can be visualized using fluorescence microscopy, with two-photon microscopy being the method of choice for in vivo imaging in living animals.[1][4] This document provides detailed protocols for the use of this compound in quantifying amyloid plaque burden, along with comparative data and visualizations to guide researchers in their experimental design and data interpretation.
Key Properties of this compound
| Property | Value | Reference |
| Binding Affinity (Ki) for Aβ fibrils | 26.8 ± 10.0 nM | |
| Excitation Maximum (λex) | ~370 nm | |
| Emission Maximum (λem) | ~452 nm | |
| Binding Specificity | Fibrillar β-sheet deposits (plaques, tangles, cerebrovascular amyloid) |
Quantitative Data: Amyloid Plaque Load in Alzheimer's Disease Mouse Models
The quantification of amyloid plaque load using this compound can vary between different transgenic mouse models of Alzheimer's disease, reflecting the distinct pathological progression in each line. Below is a summary of comparative data on dense-core plaque densities in commonly used models.
| Mouse Model | Age | Brain Region | Plaque Density (% Area) | Reference |
| APP/PS1 | 13 months | Whole Brain | 1.2 ± 0.80 | |
| 13 months | Isocortex | Higher than Tg2576 & hAPP-J20 | ||
| 13 months | Hippocampal Formation | Higher than Tg2576 & hAPP-J20 | ||
| Tg2576 | 19 months | Whole Brain | 0.44 ± 0.37 | |
| 12 months | Isocortex | Lower than APP/PS1 | ||
| 18 months | Isocortex | Plaque growth plateaus | ||
| hAPP-J20 | 13 months | Whole Brain | 0.08 ± 0.07 | |
| 13 months | Hippocampal Formation | Higher than Tg2576 |
Note: this compound primarily stains dense-core plaques. Total amyloid load, including diffuse plaques, is often higher when assessed by antibody staining (e.g., 6E10). This compound underestimates total plaque density by approximately 7- to 10-fold in APP/PS1 and Tg2576 mice, and around 30-fold in hAPP-J20 mice. However, the plaque densities measured by both methods are highly correlated.
Experimental Protocols
In Vivo Staining and Imaging of Amyloid Plaques
This protocol is designed for longitudinal studies in living transgenic mice to monitor plaque deposition and growth over time using two-photon microscopy.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anesthetic (e.g., isoflurane)
-
Two-photon microscope with a Ti:Sapphire laser
Procedure:
-
Preparation of this compound Solution: Prepare a 5 mg/ml stock solution of this compound by dissolving it in a vehicle solution of 10% DMSO, 45% propylene glycol, and 45% PBS. For injections, a common working concentration is 3.3 mg/kg.
-
Animal Preparation: Anesthetize the transgenic mouse. For longitudinal imaging, a cranial window is typically implanted over the region of interest (e.g., somatosensory or visual cortex) at least three weeks prior to the first imaging session to allow for recovery and reduce inflammation.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection. A single injection of 5 to 10 mg/kg is sufficient to label plaques for imaging. For long-term studies, an initial loading dose of 2.0 mg/kg followed by weekly maintenance doses of 0.4 mg/kg can be used.
-
Imaging Timepoint: Plaques can be visualized as early as 30-60 minutes after intravenous (i.v.) injection or 24 hours after i.p. injection.
-
Two-Photon Imaging:
-
Position the anesthetized mouse on the microscope stage.
-
Use a Ti:Sapphire laser tuned to an excitation wavelength of approximately 750 nm for this compound.
-
Collect emitted fluorescence using a bandpass filter appropriate for this compound's emission spectrum (e.g., 460-500 nm).
-
Acquire z-stacks of images to capture the three-dimensional structure of the plaques.
-
Ex Vivo Staining of Amyloid Plaques in Brain Sections
This protocol is suitable for quantifying amyloid plaque load in fixed brain tissue.
Materials:
-
This compound
-
Ethanol (40% and 80%)
-
Distilled water
-
0.1 N NaOH
-
0.2% NaOH in 80% ethanol
-
Phosphate-buffered saline (PBS)
-
Mounting medium (e.g., Fluoromount-G)
-
Deparaffinization reagents (if using paraffin-embedded tissue)
-
Fluorescence microscope
Procedure:
-
Tissue Preparation:
-
For fixed-frozen sections, cryosection the brain at the desired thickness (e.g., 30-40 µm).
-
For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
-
Autofluorescence Quenching (Optional but Recommended): Treat sections to reduce background autofluorescence if necessary.
-
Staining Solution Preparation: Prepare a 100 µM solution of this compound in a solution of 40% ethanol and 60% distilled water. Adjust the pH to 10 with 0.1 N NaOH.
-
Staining:
-
Transfer the sections from PBS into the this compound staining solution and incubate for 10 minutes.
-
Briefly dip the sections in tap water five times.
-
-
Differentiation:
-
Differentiate the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash the sections in tap water for 10 minutes.
-
-
Mounting: Coverslip the sections using an aqueous mounting medium.
-
Imaging: Visualize the stained plaques using a fluorescence microscope with appropriate filters for this compound (e.g., DAPI or blue channel).
Image Analysis for Plaque Quantification
-
Image Acquisition: Acquire images using consistent settings for magnification, exposure, and laser power across all samples to be compared.
-
Image Processing:
-
Use image analysis software such as ImageJ/Fiji or commercial software like Imaris.
-
Apply a consistent threshold to the images to segment the this compound positive plaques from the background.
-
For 3D analysis from z-stacks, use surface rendering algorithms to reconstruct the plaques and calculate their volume.
-
-
Quantification:
-
Plaque Load/Density: Calculate the percentage of the total image area (or volume) occupied by the segmented plaques.
-
Plaque Number: Count the number of individual plaques within a defined region of interest.
-
Plaque Size: Measure the area or volume of each individual plaque.
-
Visualizations
Experimental Workflow for In Vivo Plaque Quantification
Caption: Workflow for in vivo amyloid plaque quantification.
This compound Binding to Amyloid Fibrils
Caption: this compound binds to aggregated Aβ fibrils.
References
- 1. Whole brain imaging reveals distinct spatial patterns of amyloid beta deposition in three mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo multiphoton imaging reveals gradual growth of newborn amyloid plaques over weeks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methoxy-X04 in Longitudinal Studies of Plaque Dynamics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methoxy-X04 is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier and binds with high affinity to the β-sheet structures of amyloid plaques.[1][2][3] Its fluorescent properties make it an invaluable tool for in vivo imaging of amyloid plaques in animal models of Alzheimer's disease, particularly for longitudinal studies tracking plaque dynamics over time.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in such studies.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 344.4 g/mol | |
| Formula | C₂₃H₂₀O₃ | |
| Excitation Maximum (λex) | ~370 nm | |
| Emission Maximum (λem) | ~452 nm | |
| In Vitro Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol. |
In Vivo Administration and Imaging Parameters
| Parameter | Value | Reference |
| Animal Model Examples | PS1/APP mice, Tg2576 mice, 5xFAD mice | |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | |
| Dosage (i.p.) | 10 mg/kg | |
| Dosage (i.v.) | 5 - 10 mg/kg | |
| Imaging Time Post-Injection (i.p.) | ~18-24 hours | |
| Imaging Time Post-Injection (i.v.) | 30 - 60 minutes | |
| Imaging Modality | Two-photon microscopy | |
| Typical Excitation Wavelength | 750-800 nm | |
| Emission Collection | 420-500 nm |
Quantitative Plaque Dynamics Data
| Mouse Model | Age | Observation Period | Plaque Growth Rate | Key Findings | Reference |
| Tg2576 | 12 months | 6 weeks | Inversely proportional to initial plaque volume. | Newly appearing plaques are small and grow over time. | |
| Tg2576 | 18 months | 6 weeks | No significant increase in plaque volume. | No new plaques detected at this advanced age. | |
| 5xFAD | Not specified | 3 weeks | 3.2-fold increase in plaque size. | Demonstrates rapid plaque growth in this model. | |
| APPPS1 | 3-4 months | 6 months | ~35 new plaques/mm³/week at 4-5 months. | Plaque formation rate decreases at later time points. |
Experimental Protocols
Preparation of this compound Solution for In Vivo Injection
This protocol describes the preparation of this compound for intraperitoneal (i.p.) injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Weigh the desired amount of this compound powder.
-
Under a fume hood, dissolve the this compound in DMSO to create a stock solution (e.g., 10 mg/mL). Ensure the solution is clear and greenish.
-
For a final injection solution of 5 mg/mL, combine the following in a sterile tube, stirring with each addition:
-
10% DMSO (from the stock solution)
-
45% Propylene glycol
-
45% Phosphate-buffered saline (PBS), pH 7.4
-
-
Stir the final solution at 4°C on a rotator overnight to obtain a yellowish-green emulsion.
-
The solution can be stored at 4°C for up to two months.
In Vivo Administration of this compound
Procedure for Intraperitoneal (i.p.) Injection:
-
Weigh the animal to determine the correct injection volume based on a dosage of 10 mg/kg.
-
Using a 27.5 G needle, administer the this compound solution via intraperitoneal injection.
-
Allow 18-24 hours for the dye to circulate and bind to amyloid plaques before imaging.
Procedure for Intravenous (i.v.) Injection:
-
For i.v. injection, a different formulation may be required (e.g., 1 mg/mL in normal saline adjusted to pH 12).
-
Administer a single bolus injection of 5-10 mg/kg of this compound.
-
Imaging can commence within 30-60 minutes as the non-specific background fluorescence diminishes.
Longitudinal In Vivo Imaging using Two-Photon Microscopy
Procedure:
-
Anesthetize the animal and secure it on the microscope stage. A cranial window is typically required for chronic imaging.
-
Use a two-photon microscope equipped with a Ti:Sapphire laser.
-
Set the excitation wavelength to approximately 750-800 nm.
-
Collect the emission signal in the blue channel (e.g., 420-500 nm) for this compound.
-
If imaging other fluorescent markers simultaneously (e.g., fluorescently labeled blood vessels or neurons), use appropriate excitation and emission channels.
-
Acquire Z-stacks of the region of interest to create three-dimensional reconstructions of the plaques.
-
For longitudinal studies, carefully record the coordinates of the imaged region using landmarks such as the vasculature to ensure the same area is imaged at subsequent time points.
-
Repeat the imaging sessions at desired intervals (e.g., weekly, bi-weekly) to track changes in plaque size, number, and morphology. For repeated imaging, a maintenance dose of this compound (e.g., 0.4 mg/kg) can be administered weekly after an initial loading dose.
Quantitative Analysis of Plaque Dynamics
-
Use image analysis software (e.g., Imaris, Fiji/ImageJ) to process the acquired Z-stacks.
-
Segment the this compound positive plaques in 3D to measure their volume and number.
-
For longitudinal data, align the images from different time points based on stable structural landmarks.
-
Track individual plaques over time to quantify their growth, shrinkage, appearance, or disappearance.
-
Calculate the rate of change in plaque volume and number to assess the dynamics of amyloid pathology.
Visualizations
Caption: Experimental workflow for longitudinal plaque imaging.
References
- 1. Monitoring protein aggregation and toxicity in Alzheimer’s disease mouse models using in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longitudinal in vivo two-photon fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methoxy-X04 in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent probe that has become an invaluable tool for the detection and quantification of amyloid-β (Aβ) plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid.[1][2][3] As a derivative of Congo red, this compound is highly lipophilic, allowing it to readily cross the blood-brain barrier for in vivo imaging applications in animal models.[4][5] Its specific binding to the β-sheet conformation of amyloid fibrils results in a strong fluorescent signal, making it ideal for visualization with confocal and multiphoton microscopy. This document provides detailed application notes and protocols for the effective use of this compound in neuroscience research and drug development.
Properties of this compound
This compound exhibits several key properties that make it a superior probe for amyloid imaging. It possesses a high binding affinity for Aβ fibrils and stains plaques and tangles with good specificity, resulting in high-contrast images with minimal background staining.
| Property | Value | Reference |
| Molecular Weight | 344.4 g/mol | |
| Formula | C₂₃H₂₀O₃ | |
| Excitation Maximum (λex) | 370 nm | |
| Emission Maximum (λem) | 452 nm | |
| In Vitro Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | |
| Solubility | Soluble to 100 mM in DMSO and 10 mM in ethanol | |
| Storage | Store at +4°C |
Experimental Workflows
In Vivo Imaging Workflow
The following diagram outlines the typical workflow for in vivo imaging of amyloid plaques in transgenic mouse models using this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 4. Imaging Abeta plaques in living transgenic mice with multiphoton microscopy and this compound, a systemically administered Congo red derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Post-mortem Tissue Staining with Methoxy-X04
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-X04 is a fluorescent dye that serves as a crucial tool in neuroscience research, particularly in the study of Alzheimer's disease and other neurodegenerative disorders characterized by amyloid plaque formation. As a derivative of Congo red, this compound readily crosses the blood-brain barrier and binds with high affinity to the β-pleated sheet structures of amyloid fibrils found in dense-core plaques, neurofibrillary tangles (NFTs), and cerebrovascular amyloid[1][2][3][4][5]. Its fluorescent properties allow for the direct visualization and quantification of these pathological protein aggregates in post-mortem tissue sections using fluorescence microscopy. This document provides detailed application notes and standardized protocols for the use of this compound in post-mortem tissue staining.
Mechanism of Action
This compound selectively binds to the β-sheet secondary structure characteristic of amyloid fibrils. This binding is non-covalent and is thought to involve the intercalation of the planar this compound molecule into the grooves of the amyloid fibril. Upon binding, the dye undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, allowing for the specific detection of amyloid deposits with a high signal-to-noise ratio.
Caption: this compound binding to amyloid-β fibrils.
Quantitative Data
The following tables summarize key quantitative data for this compound, providing a quick reference for experimental planning.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 344.4 g/mol | |
| Formula | C₂₃H₂₀O₃ | |
| Purity | ≥98% (HPLC) | |
| CAS Number | 863918-78-9 | |
| Storage | +4°C, protect from light |
Table 2: Photophysical and Binding Properties
| Property | Value | Reference |
| Excitation Maximum (λex) | 370 nm | |
| Emission Maximum (λem) | 452 nm | |
| In Vitro Binding Affinity (Ki) | 26.8 nM | |
| Recommended Filter Set | UV (excitation 340-380 nm) |
Table 3: Solubility Data
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (34.44 mg/mL) | |
| Ethanol | 10 mM (3.44 mg/mL) | |
| DMSO:PBS (1:2, pH 7.2) | ~0.33 mg/mL |
Experimental Protocols
This section provides a detailed, standardized protocol for post-mortem staining of brain tissue sections with this compound. This protocol is a synthesis of methodologies reported in peer-reviewed literature.
Required Reagents and Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (reagent grade)
-
Sodium hydroxide (NaOH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Distilled water
-
Fluoromount-G or other aqueous mounting medium
-
Microscope slides and coverslips
-
Staining jars
-
Fixed (e.g., paraffin-embedded or frozen) brain tissue sections
Solution Preparation
-
This compound Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound powder in DMSO to achieve a 10 mM concentration (e.g., 3.44 mg in 1 mL of DMSO).
-
Store the stock solution at -20°C, protected from light, for up to one month. Before use, equilibrate to room temperature and ensure no precipitation has occurred.
-
-
Staining Solution (100 µM):
-
Prepare a solution of 40% ethanol in distilled water.
-
Adjust the pH of the 40% ethanol solution to 10 with 0.1 N NaOH.
-
Dilute the this compound stock solution into the pH-adjusted 40% ethanol to a final concentration of 100 µM.
-
-
Differentiation Solution:
-
Prepare a solution of 0.2% NaOH in 80% ethanol.
-
Staining Protocol for Paraffin-Embedded Sections
Caption: Workflow for this compound post-mortem tissue staining.
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections through a series of xylene and graded ethanol washes.
-
Rehydrate the sections by incubating in decreasing concentrations of ethanol, followed by a final wash in distilled water.
-
-
Autofluorescence Quenching (Optional but Recommended):
-
To reduce background autofluorescence, treat the sections with an appropriate quenching agent according to the manufacturer's protocol.
-
-
Staining:
-
Incubate the rehydrated sections in the 100 µM this compound staining solution for 10 minutes at room temperature.
-
-
Rinsing:
-
Briefly dip the slides in tap water five times to remove excess stain.
-
-
Differentiation:
-
Incubate the sections in the differentiation solution (0.2% NaOH in 80% ethanol) for 2 minutes. This step is crucial for reducing non-specific background staining.
-
-
Washing:
-
Wash the sections in tap water for 10 minutes.
-
-
Coverslipping:
-
Mount coverslips onto the slides using an aqueous mounting medium (e.g., Fluoromount-G).
-
-
Imaging:
-
Visualize the stained sections using a fluorescence microscope equipped with a UV filter set (e.g., excitation at 340-380 nm). Amyloid plaques, NFTs, and cerebrovascular amyloid will appear as bright blue fluorescent structures.
-
Protocol for Frozen Sections
The protocol for frozen sections is similar to that for paraffin-embedded sections, but the initial deparaffinization and rehydration steps are omitted. Begin with air-dried, fixed frozen sections and proceed directly to the optional autofluorescence quenching or the staining step.
Troubleshooting
Problem: High background staining. Possible Cause: Inadequate differentiation or washing. Solution: Ensure the differentiation step is performed for the full 2 minutes and that the post-differentiation wash is thorough. The pH of the staining solution should also be confirmed to be 10.
Problem: Weak or no signal. Possible Cause: Degraded this compound, incorrect filter set, or low abundance of dense-core plaques. Solution: Use a fresh dilution of this compound from a properly stored stock solution. Verify that the microscope's filter set is appropriate for the excitation and emission spectra of this compound. Confirm the presence of amyloid pathology using other methods, such as immunohistochemistry with an anti-Aβ antibody.
Problem: Ultrastructural damage. Note: The use of ethanol in post-mortem staining protocols can cause osmotic stress and disrupt tissue ultrastructure. For correlative light and electron microscopy studies, in vivo administration of this compound prior to perfusion is recommended to preserve ultrastructural integrity.
Conclusion
This compound is a robust and specific fluorescent probe for the detection of amyloid pathology in post-mortem tissue. By following the detailed protocols and utilizing the quantitative data provided in these application notes, researchers can achieve reliable and reproducible staining for the qualitative and quantitative assessment of amyloid deposition. This information is valuable for advancing our understanding of neurodegenerative diseases and for the development of novel therapeutic interventions.
References
Troubleshooting & Optimization
reducing high background fluorescence in Methoxy-X04 staining
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during Methoxy-X04 staining for the detection of amyloid plaques.
Troubleshooting Guide: Reducing High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound-labeled amyloid plaques, leading to difficulties in imaging and data interpretation. The following guide provides a systematic approach to identify and resolve common causes of high background.
Is the background fluorescence diffuse and uniform across the tissue?
This may indicate issues with the staining protocol itself, such as unbound dye or improper differentiation.
-
Possible Cause: Incomplete removal of unbound this compound.
-
Solution: Ensure adequate washing steps after this compound incubation. A critical step is the differentiation of the staining.[1]
-
-
Possible Cause: this compound concentration is too high.
-
Solution: Optimize the this compound concentration. While a 100 µM solution is often used, it can be titrated to find the optimal balance between signal and background for your specific tissue and thickness.[1]
-
-
Possible Cause: Inadequate differentiation.
Does the background fluorescence appear punctate or granular, particularly in aged tissue?
This is often indicative of endogenous autofluorescence from sources like lipofuscin.
-
Possible Cause: Autofluorescence from lipofuscin.
-
Solution 1: Quenching with Sudan Black B. Sudan Black B is a lipophilic dye that can effectively quench lipofuscin-related autofluorescence.[3] However, it may introduce its own background in the far-red channel.
-
Solution 2: Photobleaching. Exposing the tissue sections to a light source before staining can help to reduce autofluorescence.
-
Solution 3: Spectral Imaging and Linear Unmixing. Advanced microscopy techniques can be used to computationally separate the specific this compound signal from the autofluorescence spectrum.
-
Is the background associated with specific structures like red blood cells or collagen?
Autofluorescence can also arise from other endogenous components within the tissue.
-
Possible Cause: Autofluorescence from red blood cells and collagen.
-
Solution: Use of commercially available quenching reagents can help to reduce autofluorescence from these sources.
-
Did the high background appear after fixation?
The fixation method itself can induce autofluorescence.
-
Possible Cause: Aldehyde fixation-induced autofluorescence.
-
Solution: Treatment with sodium borohydride can help to reduce autofluorescence caused by aldehyde fixatives.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the differentiation step in the this compound staining protocol?
A1: The differentiation step, typically a brief wash in an alkaline ethanol solution (e.g., 0.2% NaOH in 80% ethanol), is critical for reducing non-specific background staining. It helps to remove this compound that is loosely bound to the tissue, thereby increasing the signal-to-noise ratio and ensuring that the fluorescence signal is specific to amyloid plaques.
Q2: Can I perform this compound staining on tissue that has not been perfused?
A2: While possible, it is not ideal. Perfusion of the animal with saline before fixation helps to remove red blood cells, which are a significant source of autofluorescence. If you must use unperfused tissue, be prepared to implement additional steps to manage autofluorescence, such as quenching with Sudan Black B.
Q3: My this compound signal is weak, and when I increase the exposure time, the background becomes overwhelming. What should I do?
A3: This indicates a poor signal-to-noise ratio. First, ensure your staining protocol is optimized, including the this compound concentration and, most importantly, the differentiation step. If the background is still high, it is likely due to endogenous autofluorescence. In this case, implementing a quenching method like Sudan Black B treatment or photobleaching before staining is recommended.
Q4: Is it better to perform this compound staining in vivo or ex vivo on fixed tissue sections?
A4: Both methods are valid and have their own advantages. In vivo administration allows for the labeling of plaques in living animals and can be used for longitudinal studies. However, it may result in a more diffuse background fluorescence that needs to clear over time. Ex vivo staining on fixed sections provides more control over the staining conditions and allows for easier implementation of background-reducing steps like differentiation and quenching. The choice depends on the specific experimental goals.
Q5: What are the excitation and emission maxima for this compound?
A5: The excitation and emission maxima for this compound are approximately 370 nm and 452 nm, respectively.
Quantitative Data Summary
While specific quantitative data on the reduction of this compound background fluorescence is not extensively published in a comparative format, the expected outcomes of various troubleshooting steps can be summarized as follows:
| Troubleshooting Step | Expected Impact on Background | Expected Impact on Specific Signal | Notes |
| Optimized Differentiation | Significant Reduction | Minimal to No Reduction | Crucial for removing non-specifically bound dye. |
| Sudan Black B Quenching | Significant Reduction of Lipofuscin | Minimal Reduction | May introduce background in the far-red channel. |
| Photobleaching | Moderate Reduction of Autofluorescence | Minimal Reduction | Effectiveness can vary depending on the tissue and light source. |
| Sodium Borohydride Treatment | Reduction of Aldehyde-Induced Fluorescence | No Direct Impact | Specifically targets autofluorescence from fixation. |
| Lower this compound Concentration | Reduction | Potential Reduction | Requires optimization to maintain sufficient plaque labeling. |
Experimental Protocol: Post-Mortem this compound Staining with Differentiation
This protocol is adapted from established methods for staining amyloid plaques in fixed brain sections while minimizing background fluorescence.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
This compound staining solution: 100 µM this compound in 40% ethanol/60% distilled H₂O, adjusted to pH 10 with 0.1 N NaOH.
-
Differentiation solution: 0.2% NaOH in 80% ethanol.
-
Distilled water
-
Mounting medium (e.g., Fluoromount-G)
Procedure:
-
Deparaffinization and Rehydration (for paraffin-embedded sections):
-
Deparaffinize tissue sections through a series of xylene and ethanol washes.
-
Rehydrate sections by incubating in decreasing concentrations of ethanol and finally in distilled water.
-
-
Autofluorescence Quenching (Optional but Recommended):
-
If high autofluorescence is anticipated (e.g., in aged brain tissue), treat the sections with a quenching agent such as 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.
-
Rinse thoroughly with 70% ethanol and then PBS.
-
-
This compound Staining:
-
Incubate the tissue sections in the this compound staining solution for 10 minutes at room temperature.
-
-
Washing:
-
Briefly dip the sections in distilled water 5 times.
-
-
Differentiation:
-
Incubate the sections in the differentiation solution for 2 minutes. This step is critical for reducing background.
-
-
Final Washing:
-
Place the sections in tap water for 10 minutes.
-
-
Mounting:
-
Coverslip the sections using an aqueous mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters for this compound (Excitation: ~370 nm, Emission: ~452 nm).
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in this compound staining.
Caption: Troubleshooting workflow for high background in this compound staining.
References
how to improve Methoxy-X04 signal-to-noise ratio
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments using Methoxy-X04 for the detection of amyloid-β plaques. Here you will find troubleshooting guides and frequently asked questions to help you improve your signal-to-noise ratio and achieve high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fluorescent derivative of Congo red that can cross the blood-brain barrier.[1] It is widely used for the in vivo and in vitro detection and quantification of amyloid-β (Aβ) plaques, neurofibrillary tangles, and cerebrovascular amyloid.[2][3] Its ability to bind specifically to the β-sheet structures characteristic of amyloid fibrils makes it a valuable tool in Alzheimer's disease research.
Q2: What are the excitation and emission maxima of this compound?
The excitation and emission maxima of this compound are approximately 370 nm and 452 nm, respectively. It can be visualized using a standard fluorescence microscope with a UV filter (excitation 340-380 nm).
Q3: What is the binding affinity of this compound for Aβ fibrils?
This compound exhibits a high binding affinity for Aβ fibrils, with a reported inhibitory constant (Ki) of approximately 26.8 nM.
Q4: How is this compound administered for in vivo imaging?
For in vivo imaging in mouse models, this compound is typically administered via intravenous (i.v.) or intraperitoneal (i.p.) injection. Distinguishable plaques can often be detected within 30 to 60 minutes after an i.v. injection.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound staining experiments.
Issue 1: High Background Fluorescence
High background can obscure the specific signal from amyloid plaques, leading to a poor signal-to-noise ratio.
Possible Causes and Solutions:
-
Autofluorescence: Tissues, especially aged brain tissue, can exhibit significant autofluorescence.
-
Solution: Before staining, quench autofluorescence using agents like 0.1% sodium borohydride in PBS or commercially available reagents like Sudan Black B. It's also advisable to check for fluorescence in an unstained tissue section to confirm the presence of autofluorescence.
-
-
Excess this compound: Incomplete removal of unbound this compound can lead to diffuse background staining.
-
Solution: For post-mortem staining, ensure adequate differentiation steps are included in your protocol. A common differentiation step involves washing the sections in 0.2% NaOH in 80% ethanol. For in vivo imaging, allowing sufficient time for the unbound dye to clear from the brain tissue is crucial; plaques are typically distinguishable after the initial blush of non-specific fluorescence diminishes.
-
-
Non-Specific Binding: this compound may non-specifically bind to other tissue components.
-
Solution: Adjusting the pH of the staining solution can help minimize non-specific interactions. For in vitro staining, a pH of 10 is often used. Adding a non-ionic surfactant like Tween 20 to washing buffers can also help reduce hydrophobic interactions.
-
Experimental Workflow: Troubleshooting High Background
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Weak or No Signal
A faint or absent signal can be due to various factors, from reagent quality to procedural errors.
Possible Causes and Solutions:
-
Low Abundance of Amyloid Plaques: The tissue may not contain a significant plaque load.
-
Solution: Use a positive control tissue section known to have a high plaque density to validate the staining protocol.
-
-
Suboptimal this compound Concentration: The concentration of the staining solution may be too low.
-
Solution: For in vitro staining of tissue sections, a concentration of 100 µM this compound is commonly used. For in vivo studies, doses can range from 3.33 mg/kg to 10 mg/kg.
-
-
Inadequate Incubation Time: The incubation time may be insufficient for the dye to penetrate the tissue and bind to the plaques.
-
Solution: For tissue sections, an incubation time of 10 minutes is often sufficient. For in vivo imaging, signal can typically be detected 30-60 minutes post-injection.
-
-
Fluorescence Quenching: The fluorescent signal may be quenched by other reagents or improper storage.
-
Solution: Ensure all solutions are properly prepared and stored. This compound stock solutions should be protected from light. When mounting coverslips, use an appropriate mounting medium, such as Fluoromount-G.
-
Signaling Pathway: Factors Affecting this compound Signal Intensity
Caption: Key factors that influence the final signal intensity.
Issue 3: Poor Tissue Penetration (In Vitro Staining)
For thicker tissue sections, achieving uniform staining throughout the sample can be challenging.
Possible Causes and Solutions:
-
Tissue Thickness: Thick sections can impede the diffusion of this compound.
-
Solution: Consider using thinner sections (e.g., 8-μm paraffin sections).
-
-
Tissue Clearing: For imaging deep within thick tissues, optical clearing methods can significantly improve light penetration and signal detection.
-
Solution: A variety of tissue clearing methods exist, which can be broadly categorized as organic solvent-based, aqueous-based, and hydrogel-based.
-
Organic solvent-based methods (e.g., 3DISCO, iDISCO) are effective but can sometimes quench fluorescence.
-
Aqueous-based methods (e.g., CUBIC, SeeDB) are generally better at preserving endogenous fluorescence but may cause tissue expansion.
-
Hydrogel-based methods (e.g., CLARITY, SHIELD) embed the tissue in a hydrogel matrix to preserve structural integrity while removing lipids. The SHANEL method has been shown to be effective for labeling thick human brain tissue with this compound.
-
-
Logical Relationship: Tissue Clearing and Signal Improvement
References
preventing photobleaching of Methoxy-X04 during imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent photobleaching of Methoxy-X04 during fluorescence imaging.
Troubleshooting Guide
This guide addresses common issues encountered during this compound imaging, focusing on identifying and resolving problems related to photobleaching.
Q1: My this compound signal is fading rapidly during image acquisition. What are the immediate steps I can take to reduce photobleaching?
A1: Rapid signal loss during imaging is a classic sign of photobleaching. Here are immediate steps to mitigate this issue:
-
Reduce Excitation Light Intensity: Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio.[1] Modern microscopy systems allow for fine control of light intensity, sometimes down to 0.3% of the full intensity.
-
Decrease Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.
-
Use Neutral Density Filters: Insert neutral density (ND) filters into the light path to decrease the intensity of the excitation light without altering its spectral properties.
-
Optimize Detector Gain: Increase the gain on your detector (e.g., photomultiplier tube or camera) to amplify the signal, which may allow you to use a lower excitation intensity.
Q2: I am performing a long-term time-lapse experiment with this compound and the signal diminishes over time. How can I maintain a stable signal?
A2: Long-term imaging requires a more robust strategy to combat photobleaching. Consider the following:
-
Use an Antifade Mounting Medium: For fixed samples, use a commercially available or homemade antifade mounting medium.[2] These reagents work by scavenging free radicals and reducing the rate of photochemical reactions that cause photobleaching.
-
Incorporate an Oxygen Scavenging System: For live-cell imaging, you can use an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) in your imaging buffer to reduce the availability of molecular oxygen, which is a key contributor to photobleaching.
-
Acquire Images Less Frequently: If your experimental design allows, increase the interval between image acquisitions to reduce the cumulative exposure to excitation light.
-
Employ Two-Photon Microscopy: If available, two-photon microscopy is an excellent technique for reducing photobleaching, especially for in vivo imaging.[3] It localizes excitation to the focal plane, minimizing out-of-focus photobleaching.
Q3: My images have high background fluorescence, forcing me to use higher laser power, which in turn photobleaches my this compound signal. How can I address this?
A3: High background can be a significant issue. Here’s how to troubleshoot it:
-
Optimize Staining Protocol: Ensure that any unbound this compound is thoroughly washed out from the sample.
-
Use Appropriate Filters: Check that your fluorescence filters (excitation and emission) are correctly matched to the spectral properties of this compound (Excitation max ~370 nm, Emission max ~452 nm).
-
Background Subtraction: Use image processing software to perform background subtraction. Acquire an image from a region of your sample that does not contain the target of interest and subtract this from your experimental images.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why does it happen to this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This leads to a loss of the fluorescent signal. The process primarily occurs when the excited fluorophore interacts with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.
Q2: How can I choose the right antifade reagent for my this compound experiments?
A2: The choice of antifade reagent depends on your experimental setup (live-cell vs. fixed-cell imaging) and the specific mounting medium you are using. While specific comparative data for this compound is limited, antifade reagents that are effective for a broad range of fluorophores in the blue emission spectrum are a good starting point. It is often necessary to test a few different formulations to find the one that works best for your specific application.
Q3: Does the choice of microscope objective affect photobleaching?
A3: Yes, the objective lens can significantly impact photobleaching. Objectives with a higher numerical aperture (NA) are more efficient at collecting emitted fluorescence. Using a high-NA objective can allow you to achieve a good signal-to-noise ratio with lower excitation light intensity, thereby reducing the rate of photobleaching.
Q4: Can I reuse this compound staining solution?
A4: It is generally not recommended to reuse staining solutions. To ensure optimal and consistent staining, it is best to use a freshly prepared this compound solution for each experiment.
Quantitative Data on Antifade Reagents
| Antifade Reagent | Primary Mechanism | Suitability for Live-Cell Imaging | Relative Efficacy (General) |
| p-Phenylenediamine (PPD) | Free radical scavenger | No (toxic) | High |
| n-Propyl Gallate (NPG) | Free radical scavenger | No | Moderate to High |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Singlet oxygen quencher | Yes | Moderate |
| Trolox (Vitamin E analog) | Free radical scavenger | Yes | Moderate |
| Ascorbic Acid (Vitamin C) | Reduces triplet state | Yes | Moderate |
Experimental Protocols
Protocol 1: Application of a Commercial Antifade Mounting Medium (for fixed samples)
-
Sample Preparation: After completing the this compound staining and all washing steps, carefully remove as much of the final wash buffer as possible without allowing the sample to dry out.
-
Application of Antifade Medium: Place a small drop of the commercial antifade mounting medium directly onto the stained area of the specimen on the microscope slide.
-
Coverslipping: Gently lower a coverslip over the mounting medium, avoiding the introduction of air bubbles.
-
Curing/Sealing: Allow the mounting medium to cure according to the manufacturer's instructions. For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: Proceed with fluorescence imaging, following the general guidelines for minimizing photobleaching.
Protocol 2: Preparation and Use of a Homemade NPG-Glycerol Antifade Solution (for fixed samples)
-
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol (high purity)
-
Phosphate-buffered saline (PBS), 10X stock solution
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a 2% (w/v) stock solution of NPG in DMSO.
-
In a separate container, mix 9 parts glycerol with 1 part 10X PBS.
-
While vigorously stirring the glycerol/PBS mixture, slowly add the 2% NPG stock solution to a final concentration of 0.1% NPG. For example, add 0.5 mL of 2% NPG to 9.5 mL of the glycerol/PBS mixture.
-
Continue stirring until the solution is homogeneous.
-
Store the antifade mounting medium in airtight tubes, protected from light, at 4°C or -20°C for long-term storage.
-
Apply to the sample as described in Protocol 1.
-
Visualizations
Caption: The photobleaching mechanism of a fluorophore like this compound.
Caption: A generalized experimental workflow for minimizing photobleaching during this compound imaging.
Caption: A decision tree for troubleshooting this compound photobleaching.
References
Methoxy-X04 Technical Support Center: Troubleshooting Solubility Issues
Welcome to the technical support center for Methoxy-X04. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Troubleshooting Guide
Q1: My this compound is not dissolving properly in my aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous buffers alone.[1] To achieve the desired concentration, it is crucial to first dissolve the compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution.[1][2]
Troubleshooting Workflow for this compound Dissolution
Caption: A troubleshooting workflow for dissolving this compound.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my phosphate-buffered saline (PBS). How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue. Here are several factors to consider:
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Rate of Addition: Add the DMSO stock solution to the PBS slowly and with continuous stirring or vortexing. This helps to prevent localized high concentrations of this compound that can lead to precipitation.
-
Co-solvents: For many applications, especially in vivo studies, a co-solvent system is necessary to maintain solubility. A widely used vehicle for a 5 mg/mL solution consists of 10% DMSO, 45% propylene glycol, and 45% sodium phosphate buffered saline (pH 7.4).[3]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. A 1:2 ratio of DMSO to PBS can achieve a solubility of approximately 0.33 mg/mL.
-
Temperature: While preparing the solution, stirring overnight at 4°C can help in obtaining a stable emulsion for in vivo use.
Q3: Can I prepare a concentrated stock of this compound in a buffer other than PBS?
A3: It is not recommended to prepare a concentrated stock solution of this compound directly in any aqueous buffer due to its limited solubility. The recommended approach is to first create a high-concentration stock in an appropriate organic solvent like DMSO. This stock can then be diluted into your desired aqueous buffer to the final working concentration, being mindful of the potential for precipitation as discussed above.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in common solvents?
A1: The solubility of this compound varies significantly between organic solvents and aqueous buffers. The following table summarizes the approximate maximum concentrations in commonly used solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ~30 - 34.44 | ~100 |
| Dimethylformamide (DMF) | ~30 | Not Specified |
| Ethanol | ~3.44 - 5 | ~10 - 20 |
| 1:2 DMSO:PBS (pH 7.2) | ~0.33 | Not Specified |
(Data sourced from references)
Q2: How should I store my this compound solutions?
A2:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).
-
Organic Stock Solutions (e.g., in DMSO): Aliquot and store at -20°C for up to one month or -80°C for up to six months. Protect from light.
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day. Prepare fresh aqueous dilutions for each experiment if possible.
Q3: What is the recommended pH for aqueous buffers used with this compound?
A3: While the effect of a wide range of pH on this compound solubility is not extensively documented in the provided literature, successful protocols consistently use a physiological pH of around 7.2-7.4 for phosphate-buffered saline. Significant deviations from this pH range may alter the compound's charge state and further impact its solubility.
Q4: Are there any alternatives to DMSO for dissolving this compound?
A4: Yes, this compound is also soluble in ethanol and dimethylformamide (DMF). However, DMSO is the most commonly cited solvent for preparing stock solutions. The choice of solvent may depend on the specific experimental requirements and tolerance of the biological system to the solvent.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is adapted from a method for preparing a 5 mg/mL solution for intraperitoneal injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Sodium phosphate buffered saline (PBS), pH 7.4 (0.9% NaCl in 100 mM phosphate buffer)
Procedure:
-
Under a fume hood, weigh out the desired amount of this compound (e.g., 5 mg).
-
Dissolve the this compound in DMSO (10% of the final volume) and stir until a clear, greenish solution is obtained.
-
Sequentially add propylene glycol (45% of the final volume) and PBS (45% of the final volume), stirring with each addition.
-
Stir the final solution on a rotator at 4°C overnight. The resulting solution should be a yellowish-green emulsion.
-
The solution can be stored at 4°C for up to two months.
Experimental Workflow for In Vivo this compound Solution Preparation
Caption: A stepwise workflow for preparing this compound for in vivo use.
Protocol 2: Preparation of this compound for In Vitro Staining
This protocol describes the preparation of a working solution for staining tissue sections.
Materials:
-
This compound
-
DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.2)
Procedure:
-
Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM, which is approximately 3.44 mg/mL).
-
Just before use, dilute the DMSO stock solution into your aqueous buffer to the desired final concentration. For example, to achieve a 0.33 mg/mL solution, you can use a 1:2 ratio of the DMSO stock to PBS.
-
Add the DMSO stock to the buffer dropwise while vortexing to prevent precipitation.
-
Use the freshly prepared aqueous solution on the same day.
Conceptual Pathway: this compound Interaction with Amyloid-β
Caption: The pathway of this compound from administration to amyloid plaque detection.
References
minimizing autofluorescence in Methoxy-X04 stained sections
This technical support center provides troubleshooting guides and FAQs to help researchers minimize autofluorescence in Methoxy-X04 stained sections, ensuring high-quality imaging results for the detection of amyloid plaques.
Frequently Asked Questions (FAQs)
Q1: What is causing the high background fluorescence in my this compound stained tissue sections?
High background fluorescence, or autofluorescence, in tissue sections can originate from several sources. One of the primary causes is the accumulation of lipofuscin, an age-related pigment composed of oxidized lipids and proteins, which is particularly abundant in aged brain tissue.[1][2] Aldehyde-based fixatives like formalin can also induce autofluorescence by cross-linking proteins and creating fluorescent Schiff bases.[3][4][5] Other endogenous sources include red blood cells, collagen, and elastin.
Q2: How can I proactively minimize autofluorescence during sample preparation?
To minimize autofluorescence from the outset, consider the following best practices during sample preparation:
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Choice of Fixative: Whenever possible, consider using non-aldehyde-based fixatives like ice-cold methanol or ethanol, as they tend to induce less autofluorescence than formalin or paraformaldehyde. If aldehyde fixation is necessary, use the lowest effective concentration and fixation time.
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Perfusion: For animal studies, perfusing the animal with phosphate-buffered saline (PBS) prior to fixation can help to remove red blood cells, a significant source of autofluorescence.
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Washing: Thoroughly wash your sections after fixation and before staining to remove any residual fixative. Adding glycine to the washing buffer can help to quench unreacted aldehyde groups.
Q3: Can I use this compound for in vivo imaging?
Yes, this compound is a brain-penetrant fluorescent probe that can be administered systemically (intravenously or intraperitoneally) for in vivo imaging of amyloid plaques in living animals using techniques like multiphoton microscopy.
Troubleshooting Guide: Minimizing Autofluorescence
This guide provides solutions to common problems encountered with autofluorescence during this compound staining.
Issue 1: Diffuse background fluorescence obscuring specific this compound signal.
This is often due to lipofuscin accumulation, especially in aged tissue.
Solution: Employ a chemical quenching agent. The most common and effective options are Sudan Black B and TrueBlack®.
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Sudan Black B: A lipophilic dye that effectively quenches lipofuscin autofluorescence. However, it can sometimes introduce a non-specific background in the red and far-red channels.
-
TrueBlack®: A reagent specifically designed to quench lipofuscin autofluorescence with minimal introduction of background fluorescence in other channels, making it a superior alternative to Sudan Black B for multicolor imaging.
Issue 2: Autofluorescence persists even after using a chemical quencher.
Some sources of autofluorescence may not be completely eliminated by chemical quenchers alone.
Solution 1: Photobleaching
Exposing the tissue section to a high-intensity light source before staining can irreversibly destroy endogenous fluorophores. This can be done using a standard fluorescence microscope lamp or a dedicated LED array. Photobleaching is advantageous as it does not introduce chemical artifacts.
Solution 2: Cupric Sulfate Treatment
Treating sections with a solution of copper (II) sulfate can reduce autofluorescence from various sources, including lipofuscin and red blood cells. The quenching mechanism is thought to involve electron transfer from the excited fluorophore to the copper ions.
Issue 3: High background specifically in the blue/green channel.
Autofluorescence is often strongest in the shorter wavelength regions of the spectrum.
Solution: Spectral Imaging and Linear Unmixing
If available, use a confocal microscope with spectral imaging capabilities. This technique allows you to capture the emission spectrum of the autofluorescence and the this compound signal separately. Software can then be used to "unmix" the two signals, effectively removing the autofluorescence contribution from the final image.
Experimental Protocols
Protocol 1: this compound Staining with TrueBlack® Pre-treatment
This protocol is recommended for tissues with high lipofuscin content.
-
Deparaffinization and Rehydration: If using paraffin-embedded sections, deparaffinize and rehydrate through a series of xylene and ethanol washes.
-
Antigen Retrieval (if necessary): Perform antigen retrieval if combining with immunohistochemistry.
-
TrueBlack® Treatment:
-
Rinse slides in PBS.
-
Prepare a 1X TrueBlack® solution by diluting the 20X stock in 70% ethanol.
-
Incubate sections in the 1X TrueBlack® solution for 30 seconds.
-
Wash slides three times in PBS.
-
-
This compound Staining:
-
Prepare a 100 µM this compound staining solution in 40% ethanol/60% distilled water, adjusted to pH 10 with 0.1 N NaOH.
-
Incubate sections in the this compound solution for 10 minutes.
-
-
Differentiation and Washing:
-
Briefly dip the sections five times in tap water.
-
Differentiate in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash in tap water for 10 minutes.
-
-
Mounting: Coverslip with an aqueous mounting medium.
Protocol 2: Sudan Black B Post-Staining Treatment
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Perform this compound staining as described in steps 4-5 of Protocol 1.
-
Sudan Black B Treatment:
-
Prepare a 0.1-0.3% Sudan Black B solution in 70% ethanol. A 0.1% solution has been found to be effective for brain sections.
-
Incubate sections in the Sudan Black B solution for 5-30 minutes.
-
Wash extensively with PBS to remove excess dye.
-
-
Mounting: Coverslip with an aqueous mounting medium.
Data Presentation
Table 1: Comparison of Autofluorescence Quenching Methods
| Treatment Method | Target Autofluorescence | Reduction Efficiency | Advantages | Disadvantages |
| TrueBlack® | Lipofuscin, Collagen, Elastin, Red Blood Cells | 89-93% for lipofuscin | Highly effective for lipofuscin, minimal background introduction. | May slightly decrease the signal of some fluorescent antibodies. |
| Sudan Black B | Lipofuscin, Formalin-induced | Significant reduction of lipofuscin autofluorescence. | Widely used and effective for lipofuscin. | Can introduce background in red/far-red channels. |
| Photobleaching | Broad spectrum endogenous fluorophores | Effective reduction of background and lipofuscin fluorescence. | No chemical artifacts, does not affect probe fluorescence intensity. | Can be time-consuming. |
| Cupric Sulfate | Lipofuscin, Red Blood Cells | Up to 68% reduction at 405 nm excitation. | Can be effective for some tissue types. | May not be universally effective and can be washed out. |
| Sodium Borohydride | Aldehyde-induced | Variable | Effective for glutaraldehyde and formaldehyde-induced autofluorescence. | Can have mixed results and may damage tissue. |
Visualized Workflows and Pathways
Caption: A generalized experimental workflow for this compound staining with a pre-treatment step for autofluorescence quenching.
Caption: A troubleshooting decision tree for addressing the primary causes of autofluorescence in tissue sections.
References
Methoxy-X04 Staining: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Methoxy-X04 staining. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their staining experiments for the detection of amyloid-β (Aβ) plaques.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining solution?
A1: The optimal pH for this compound solution depends on the experimental application. For in vivo studies involving intraperitoneal (i.p.) or intravenous (i.v.) injections, a physiological pH of 7.4-7.5 is commonly used to ensure compatibility with biological systems.[1][2][3][4] For post-mortem tissue staining, a more alkaline pH of 10 is often employed to enhance the staining of amyloid plaques. One protocol for intravenous injection has even utilized a pH of 12.
Q2: How do I dissolve this compound, which is sparingly soluble in aqueous solutions?
A2: this compound has low solubility in aqueous buffers. To achieve the desired concentration, it is recommended to first dissolve the compound in an organic solvent like dimethyl sulfoxide (DMSO). Subsequently, other components such as propylene glycol and a buffered saline solution can be added. For maximum solubility in aqueous buffers, this compound should first be dissolved in DMSO and then diluted with the aqueous buffer of choice.
Q3: What filter set should I use for visualizing this compound fluorescence?
A3: this compound can be visualized using a standard DAPI filter set. Its excitation maximum is around 370 nm and its emission maximum is approximately 452 nm. A fluorescence ultraviolet (UV) filter with an excitation range of 340-380 nm is effective for observing this compound labeled Aβ plaques.
Q4: Can this compound be used for in vivo imaging?
A4: Yes, this compound is a blood-brain barrier penetrant fluorescent probe suitable for in vivo imaging of Aβ plaques in living animals. It can be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection to label dense core plaques.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Poor this compound Solubility | This compound is not fully dissolved in the initial solvent. | Ensure this compound is completely dissolved in DMSO before adding aqueous buffers. Gentle warming or vortexing may aid dissolution. |
| The final solution has precipitated. | Prepare fresh solution before each use, especially aqueous solutions, which are not recommended for storage beyond one day. Ensure all components are thoroughly mixed. | |
| High Background Staining | Autofluorescence in the tissue. | For post-mortem sections, tissue autofluorescence can be quenched. |
| Non-specific binding of the dye. | For post-mortem staining, include a differentiation step with 0.2% NaOH in 80% ethanol to reduce non-specific binding. Ensure adequate washing steps are performed. | |
| Weak or No Fluorescent Signal | Incorrect filter set used for imaging. | Use a filter set appropriate for this compound, such as a DAPI filter, with an excitation around 340-380 nm. |
| Low concentration of this compound. | Ensure the correct concentration of this compound is used as specified in the protocol. For in vivo administration, a typical dose is 10 mg/kg. | |
| The dye did not effectively reach the target. | For in vivo studies, allow sufficient time between injection and imaging (e.g., 24 hours for i.p. injection) for the dye to cross the blood-brain barrier and bind to plaques. |
This compound Solution Preparation
The following table summarizes various preparation methods for this compound solutions tailored for different experimental needs.
| Application | This compound Concentration | Solvent Composition | pH | Reference |
| In Vivo (i.p. injection) | 5 mg/mL | 10% DMSO, 45% Propylene Glycol, 45% PBS | 7.4 | |
| In Vivo (i.p. injection) | 5 mg/mL | 10% DMSO, 45% Propylene Glycol, 45% PBS | 7.5 | |
| In Vivo (i.v. injection) | 1 mg/mL | Normal Saline | 12 | |
| Post-mortem Tissue Staining | 100 µM | 40% Ethanol, 60% Distilled H₂O | 10 |
Detailed Experimental Protocols
Protocol 1: this compound Solution for In Vivo Administration (i.p. Injection)
This protocol is adapted from procedures used for administering this compound to mouse models of Alzheimer's disease.
-
Preparation of Staining Solution:
-
Weigh 5 mg of this compound powder.
-
In a fume hood, dissolve the this compound in 100 µL of DMSO. Stir until the solution is clear and greenish.
-
Sequentially add 450 µL of propylene glycol and 450 µL of phosphate-buffered saline (PBS, 0.01M), stirring after each addition. The final pH should be approximately 7.5.
-
Stir the solution overnight at 4°C on a rotator until a yellowish-green emulsion is formed. The solution can be stored at 4°C for up to two months.
-
-
Animal Injection:
-
Administer the this compound solution via intraperitoneal injection at a dose of 10 mg/kg of body weight. This is typically done 24 hours prior to perfusion or imaging.
-
Protocol 2: this compound Staining for Post-mortem Tissue Sections
This protocol is designed for staining fixed brain sections.
-
Preparation of Staining Solution:
-
Prepare a 100 µM solution of this compound in a mixture of 40% ethanol and 60% distilled water.
-
Adjust the pH of the solution to 10 using 0.1 N NaOH.
-
-
Staining Procedure:
-
Deparaffinize and quench tissue sections for autofluorescence as needed.
-
Immerse the sections in the this compound staining solution for 10 minutes.
-
Briefly dip the sections in tap water 5 times.
-
Differentiate the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash the sections in tap water for 10 minutes.
-
Coverslip the sections with an appropriate mounting medium.
-
Workflow and Logic Diagrams
Caption: Workflow for preparing this compound for in vivo injections.
Caption: Workflow for preparing this compound for post-mortem staining.
Caption: Troubleshooting logic for common this compound staining issues.
References
Methoxy-X04 Solutions: Technical Support Center
Welcome to the technical support center for Methoxy-X04 solutions. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the storage, stability, and troubleshooting of this compound solutions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a fluorescent dye that can cross the blood-brain barrier.[1] It is primarily used for the in vivo and in vitro detection and quantification of amyloid-β (Aβ) plaques, neurofibrillary tangles, and cerebrovascular amyloid.[2][3] Its ability to bind selectively to β-pleated sheet structures makes it a valuable tool in Alzheimer's disease research.
Q2: What are the recommended storage conditions for this compound powder?
A2: this compound as a solid powder should be stored at +4°C and protected from light. One supplier suggests storage at -20°C, providing stability for at least four years.
Q3: How should I prepare a this compound stock solution?
A3: A common method for preparing a 5 mg/mL stock solution involves dissolving this compound in a vehicle solution of 10% dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% sodium phosphate buffered saline (PBS). It is recommended to first dissolve the compound in DMSO before adding the propylene glycol and PBS. For aqueous buffers, it is advised to first dissolve this compound in DMSO and then dilute with the aqueous buffer.
Q4: What is the recommended storage for prepared this compound solutions?
A4: Prepared solutions can be stored at 4°C for up to two months without degradation. For longer-term storage, aliquoting and storing at -20°C for up to one month or -80°C for up to six months is recommended. It is crucial to protect solutions from light and avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.
Q5: What are the excitation and emission maxima for this compound?
A5: The excitation and emission maxima for this compound are approximately 370 nm and 452 nm, respectively.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the solution upon storage | The solution may have been stored at an inappropriate temperature or for too long. Repeated freeze-thaw cycles can also cause precipitation. This compound has limited solubility in aqueous buffers. | Equilibrate the solution to room temperature and check for precipitates before use. If precipitation occurs, gentle warming and/or sonication can aid in redissolving the compound. For long-term storage, ensure aliquots are stored at -20°C or -80°C and avoid multiple freeze-thaw cycles. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. |
| Weak or no fluorescent signal | The solution may have degraded due to improper storage (e.g., exposure to light). The concentration of the dye may be too low. The imaging settings may not be optimal. | Always protect this compound solutions from light. Verify the concentration of your working solution. Ensure you are using the correct excitation and emission wavelengths for imaging (Ex: ~370 nm, Em: ~452 nm). |
| High background fluorescence | The concentration of this compound may be too high. Insufficient washing or differentiation after staining. | Optimize the concentration of this compound for your specific application. For tissue staining, a differentiation step in 0.2% NaOH in 80% ethanol can help reduce background. |
| Inconsistent staining results | Variability in solution preparation. Degradation of the stock solution. | Prepare solutions consistently following a standardized protocol. Aliquot stock solutions to minimize degradation from repeated handling and freeze-thaw cycles. Use solutions within their recommended shelf life. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Dimethyl sulfoxide (DMSO) | 100 mM (34.44 mg/mL) | |
| Ethanol | 10 mM (3.44 mg/mL) - 20 mM | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL |
Table 2: Recommended Storage Conditions and Shelf Life
| Form | Storage Temperature | Duration | Important Notes | Reference |
| Solid Powder | +4°C | Not specified | Protect from light | |
| Solid Powder | -20°C | ≥ 4 years | - | |
| Prepared Solution (in DMSO/PG/PBS) | 4°C | Up to 2 months | - | |
| Stock Solution | -20°C | Up to 1 month | Protect from light; avoid repeated freeze-thaw cycles | |
| Stock Solution | -80°C | Up to 6 months | Protect from light; avoid repeated freeze-thaw cycles | |
| Aqueous Solution | Not Recommended | ≤ 1 day | - |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Injection
This protocol is adapted from a method used for correlative light and electron microscopy.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Sodium phosphate buffered saline (PBS), pH 7.4
-
Microbalance
-
Stirrer/rotator
Procedure:
-
Prepare a vehicle solution containing 10% DMSO, 45% propylene glycol, and 45% PBS.
-
Weigh out the desired amount of this compound to achieve a final concentration of 5 mg/mL.
-
Under a fume hood, dissolve the this compound powder in the DMSO portion of the vehicle solution. Stir until a clear greenish solution is obtained.
-
Successively add the propylene glycol and PBS while continuously stirring.
-
Stir the final solution at 4°C on a rotator overnight to obtain a yellowish-green emulsion.
Protocol 2: Staining of Tissue Sections with this compound
This protocol is based on a procedure for staining postmortem brain tissue sections.
Materials:
-
Deparaffinized tissue sections
-
This compound
-
Ethanol
-
Distilled water
-
Sodium hydroxide (NaOH)
-
Fluoromount-G
Procedure:
-
Prepare a 100 µM this compound staining solution in 40% ethanol/60% distilled water, adjusted to pH 10 with 0.1 N NaOH.
-
Incubate the deparaffinized and quenched tissue sections in the staining solution for 10 minutes.
-
Briefly dip the sections in tap water five times.
-
Differentiate the sections in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash the sections in tap water for 10 minutes.
-
Coverslip the sections using Fluoromount-G.
Visualizations
Caption: Workflow for this compound solution preparation, storage, and in vivo use.
Caption: Troubleshooting logic for inconsistent this compound staining results.
References
Validation & Comparative
A Head-to-Head Comparison: Methoxy-X04 Versus Thioflavin S for Amyloid Plaque Detection
For researchers, scientists, and drug development professionals engaged in the study of neurodegenerative diseases, the accurate detection of amyloid plaques is paramount. This guide provides an objective comparison of two commonly used fluorescent dyes for this purpose: Methoxy-X04 and Thioflavin S. We will delve into their performance, supported by experimental data, to assist you in selecting the optimal tool for your research needs.
At a Glance: Key Differences
| Feature | This compound | Thioflavin S |
| Chemical Nature | A derivative of Congo red, a single, well-defined compound. | A heterogeneous mixture of benzothiazole dyes. |
| Blood-Brain Barrier | Penetrant, suitable for in vivo imaging in living animals. | Not readily penetrant, primarily used for ex vivo tissue staining. |
| Binding Affinity (Ki) | ~26.8 nM for Aβ fibrils.[1] | Not precisely defined due to its mixed nature. |
| Application | In vivo and ex vivo amyloid plaque detection. | Primarily ex vivo tissue staining. |
| Background Signal | Generally low, providing high contrast images.[1] | Can exhibit higher background fluorescence, requiring differentiation steps.[2] |
Performance Characteristics
Here, we compare the critical performance metrics of this compound and Thioflavin S based on available experimental data.
Spectral Properties
| Dye | Excitation Max (nm) | Emission Max (nm) |
| This compound | ~370 | ~452 |
| Thioflavin S | ~391 | ~428 |
Binding and Specificity
This compound, a derivative of Congo red, is a lipophilic molecule that readily crosses the blood-brain barrier, enabling non-invasive in vivo imaging of amyloid plaques in animal models. It binds with high affinity to the β-sheet structures of amyloid fibrils, exhibiting a dissociation constant (Ki) of approximately 26.8 nM. Studies have shown a one-to-one correspondence between plaques stained with systemically administered this compound and those labeled with topical Thioflavin S in postmortem tissue, confirming its specificity for amyloid deposits.
Thioflavin S is a fluorescent dye that has been used for decades to stain amyloid plaques and neurofibrillary tangles in histological preparations. Unlike this compound, Thioflavin S is a mixture of compounds, which can lead to variability. Its mechanism of action involves the intercalation of the dye into the cross-β-sheet structure of amyloid fibrils, leading to a significant increase in fluorescence. However, it is not readily able to cross the blood-brain barrier, limiting its application to post-mortem tissue analysis or topical application in animal models with an exposed cortex. Due to its heterogeneous nature, a precise binding affinity for Thioflavin S is not well-defined.
Signal-to-Noise Ratio and Photostability
While direct quantitative comparisons are limited, qualitative observations from the literature provide valuable insights:
-
This compound is reported to produce high-contrast images with minimal background staining. Its stability has been demonstrated in long-term in vivo imaging studies, where the fluorescent signal from labeled plaques can be detected for an extended period, making it suitable for longitudinal studies.
-
Thioflavin S staining can result in higher background fluorescence, often necessitating a differentiation step with ethanol to improve the signal-to-noise ratio. Some studies have also noted that the fluorescence of Thioflavin S can be prone to fading or photobleaching upon prolonged exposure to light.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for staining brain tissue sections with each dye.
This compound Staining Protocol (ex vivo)
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Deparaffinize and Rehydrate: Immerse slides in xylene and then rehydrate through a graded series of ethanol solutions and finally in distilled water.
-
Incubation: Incubate the sections in a 100 µM solution of this compound in a mixture of 40% ethanol and 60% distilled water (pH adjusted to 10 with NaOH) for 10 minutes.
-
Differentiation: Briefly dip the sections in water five times, followed by a 2-minute incubation in 0.2% NaOH in 80% ethanol.
-
Washing: Place the sections in tap water for 10 minutes.
-
Mounting: Coverslip the sections using an aqueous mounting medium.
Thioflavin S Staining Protocol (ex vivo)
-
Deparaffinize and Rehydrate: Immerse slides in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Incubation: Stain sections in a filtered 1% aqueous Thioflavin S solution for 8 minutes.
-
Differentiation: Differentiate the sections by washing them in 80% ethanol (2 changes for 3 minutes each) followed by 95% ethanol for 3 minutes.
-
Washing: Rinse the slides thoroughly with distilled water.
-
Mounting: Coverslip with an aqueous mounting medium. Stained slides should be stored in the dark to minimize fading.
Visualizing the Workflow and Comparison
To further clarify the experimental process and the key points of comparison, the following diagrams are provided.
Conclusion: Making the Right Choice
The selection between this compound and Thioflavin S hinges on the specific experimental requirements.
This compound is the superior choice for:
-
In vivo imaging: Its ability to cross the blood-brain barrier makes it indispensable for longitudinal studies of amyloid plaque dynamics in living animal models.
-
High-contrast imaging: Its characteristically low background fluorescence provides excellent signal-to-noise ratio.
-
Quantitative studies: As a single, well-defined compound with a known binding affinity, it offers greater consistency and potential for quantitative analysis.
Thioflavin S remains a viable option for:
-
Ex vivo histological staining: It is a well-established and cost-effective method for identifying amyloid plaques and neurofibrillary tangles in fixed tissue sections.
-
Qualitative assessment: When the primary goal is to visualize the presence and distribution of amyloid pathology without the need for precise quantification or in vivo tracking.
References
Methoxy-X04: A Superior Congo Red Derivative for In Vivo Amyloid Plaque Imaging
For researchers in neuroscience and drug development, the accurate detection and quantification of amyloid-β (Aβ) plaques are crucial for understanding the pathology of Alzheimer's disease and evaluating the efficacy of therapeutic interventions. Methoxy-X04, a fluorescent derivative of Congo Red, has emerged as a powerful tool for this purpose, offering significant advantages over traditional dyes and other derivatives. This guide provides a comprehensive comparison of this compound with other Congo Red derivatives, supported by experimental data and detailed protocols to aid in its effective implementation.
This compound was developed to overcome the limitations of earlier amyloid-binding dyes like Congo Red and Chrysamine-G. While these compounds effectively bind to the β-sheet structures of amyloid fibrils, their utility for in vivo imaging is hampered by their low lipophilicity and consequent inability to efficiently cross the blood-brain barrier (BBB). This compound, being a smaller and more lipophilic molecule, readily penetrates the BBB, allowing for non-invasive, real-time imaging of amyloid plaques in living organisms.[1][2][3][4][5]
Comparative Performance of Amyloid-Binding Dyes
The efficacy of an amyloid-binding dye is determined by several key parameters, including its binding affinity (Ki) for Aβ fibrils, its fluorescence properties, and its ability to penetrate the brain. The following table summarizes the quantitative data for this compound and other relevant compounds.
| Compound | Binding Affinity (Ki) for Aβ fibrils | Excitation Max (nm) | Emission Max (nm) | Blood-Brain Barrier Penetration |
| This compound | 26.8 nM | ~370 | ~452 | High |
| Chrysamine-G | 25.3 nM | - | - | Low |
| Congo Red | Micromolar range | - | - | Very Low |
| Thioflavin T | Micromolar to nanomolar range | ~450 | ~482 | Low |
| BSB | - | - | - | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. Below are protocols for in vivo injection, tissue staining, and two-photon microscopy.
In Vivo Administration for Amyloid Plaque Imaging
This protocol is designed for the in vivo labeling of Aβ plaques in transgenic mouse models of Alzheimer's disease.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile syringes and needles
Procedure:
-
Preparation of this compound Solution: Prepare a 5 mg/mL stock solution of this compound by dissolving it in a vehicle solution containing 10% DMSO, 45% propylene glycol, and 45% PBS. Ensure the solution is fully dissolved.
-
Animal Dosing: Administer the this compound solution to the animal via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg of body weight. For intravenous (i.v.) injection, a dose of 5 to 10 mg/kg can be used.
-
Imaging Time Window: Imaging can be performed as early as 30-60 minutes post-injection for i.v. administration and typically 24 hours post-injection for i.p. administration to allow for clearance of unbound dye and optimal signal-to-noise ratio.
Post-Mortem Tissue Staining
This protocol is for staining Aβ plaques in fixed brain tissue sections.
Materials:
-
This compound
-
Ethanol (40% and 80%)
-
Distilled water
-
0.1 N NaOH
-
0.2% NaOH in 80% ethanol
-
Fluoromount-G or other aqueous mounting medium
-
Deparaffinized and rehydrated tissue sections
Procedure:
-
Staining Solution Preparation: Prepare a 100 µM solution of this compound in a solution of 40% ethanol and 60% distilled water. Adjust the pH to 10 with 0.1 N NaOH.
-
Staining: Immerse the tissue sections in the this compound staining solution for 10 minutes.
-
Rinsing: Briefly dip the sections in tap water five times.
-
Differentiation: Differentiate the sections in a solution of 0.2% NaOH in 80% ethanol for 2 minutes.
-
Final Wash: Place the sections in tap water for 10 minutes.
-
Mounting: Coverslip the sections using an aqueous mounting medium like Fluoromount-G.
Two-Photon Microscopy for In Vivo Imaging
This protocol outlines the setup for real-time imaging of this compound-labeled plaques in living mice.
Equipment:
-
Two-photon microscope equipped with a Ti:Sapphire laser
-
Anesthesia system (e.g., isoflurane)
-
Stereotactic frame
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotactic frame. A cranial window should be prepared over the region of interest to allow for optical access to the brain.
-
Dye Administration: Inject this compound as described in the in vivo administration protocol.
-
Imaging:
-
Use an excitation wavelength of approximately 740-800 nm for this compound.
-
Collect the emission fluorescence in the blue channel (e.g., 435-485 nm).
-
Acquire z-stacks to create three-dimensional reconstructions of the amyloid plaques. Individual plaques can be distinguished with high resolution.
-
Visualizing the Amyloid Detection Landscape
The following diagrams illustrate the relationships between different amyloid detection methods and the experimental workflow for using this compound.
Figure 1. Logical relationship of amyloid plaque detection methods.
Figure 2. Experimental workflow for this compound in vivo imaging.
References
- 1. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in development of fluorescent probes for detecting amyloid-β aggregates - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Validating Methoxy-X04 Staining with Immunohistochemistry: A Comparative Guide
For researchers in the fields of neurodegenerative disease and drug development, accurate detection and quantification of amyloid-beta (Aβ) plaques are critical. Methoxy-X04, a fluorescent derivative of Congo red, has emerged as a valuable tool for in vivo and ex vivo labeling of these pathological hallmarks. However, validating its specificity and performance against the gold standard of immunohistochemistry (IHC) is a crucial step in ensuring data integrity. This guide provides a comprehensive comparison of this compound staining and IHC for Aβ plaque detection, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Immunohistochemistry
This compound offers the significant advantage of being a blood-brain barrier penetrant fluorescent probe, enabling in vivo imaging of Aβ plaques in living animals.[1][2] Its specificity arises from its high affinity for the β-sheet conformation characteristic of fibrillar amyloid deposits.[3] Immunohistochemistry, on the other hand, relies on the highly specific binding of monoclonal antibodies to Aβ peptides, allowing for the detection of various forms of Aβ, including diffuse and dense-core plaques.
Quantitative comparisons have demonstrated a high degree of co-localization between this compound and anti-Aβ antibodies. One study found that 96.2% of plaques stained with an Aβ antibody were also positive for this compound one day after injection. However, it is important to note that this compound primarily labels dense-core amyloid plaques and may underestimate the total Aβ burden, which includes diffuse plaques that are readily detected by IHC. The density of this compound labeling has been shown to be lower than that of Aβ antibody staining, though the two are highly correlated.
| Parameter | This compound Staining | Immunohistochemistry (IHC) |
| Target | Fibrillar β-sheet structures (dense-core plaques, tangles, cerebrovascular amyloid) | Specific Aβ peptide epitopes (detects diffuse and dense-core plaques) |
| Binding Affinity (Ki for Aβ fibrils) | ~26.8 nM | Varies by antibody |
| In vivo imaging capability | Yes, crosses the blood-brain barrier | No |
| Reported Co-localization with Aβ antibody | High, with reports of 96.2% of antibody-positive plaques also stained with this compound. | Gold standard for Aβ detection |
| Detection of Plaque Types | Primarily dense-core plaques | Diffuse, neuritic, and dense-core plaques |
| Protocol Complexity | Relatively simple and rapid | More complex, multi-step procedure |
| Cost | Generally less expensive than antibodies | Higher cost due to primary and secondary antibodies |
Experimental Protocols
Detailed methodologies for both this compound staining and IHC are crucial for reproducible and comparable results.
This compound Staining Protocol (for brain tissue sections)
This protocol is adapted from established methods for staining paraffin-embedded or frozen tissue sections.
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in Xylene (3 changes, 5 minutes each).
-
Hydrate through a graded series of ethanol (100%, 95%, 70%; 3-5 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Incubate sections in a 100 µM solution of this compound in 40% ethanol (pH 10) for 10 minutes.
-
-
Differentiation:
-
Briefly dip slides in tap water (5 times).
-
Differentiate in 0.2% NaOH in 80% ethanol for 2 minutes.
-
-
Washing and Mounting:
-
Wash slides in tap water for 10 minutes.
-
Coverslip with an aqueous mounting medium.
-
Immunohistochemistry Protocol for Beta-Amyloid (Paraffin Sections)
This protocol is a general guideline; specific antibody datasheets should be consulted for optimal conditions.
-
Deparaffinization and Rehydration:
-
As described for this compound staining.
-
-
Antigen Retrieval:
-
Incubate slides in 70-95% formic acid for 5-20 minutes.
-
Alternatively, perform heat-induced epitope retrieval by boiling slides in 10 mM sodium citrate buffer (pH 6.0) for 10 minutes.
-
-
Blocking:
-
Incubate sections in a blocking solution (e.g., 1% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary anti-Aβ antibody (e.g., 6E10, 4G8) diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash sections in PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash sections in PBS.
-
Apply a DAB (3,3'-diaminobenzidine) substrate solution and monitor for color development.
-
Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (optional).
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualizing the Workflow and Validation
To better understand the experimental processes and their relationship, the following diagrams illustrate the workflows for this compound staining and IHC, and the logical flow of validating this compound with IHC.
Caption: Comparative workflows for this compound staining and Immunohistochemistry.
Caption: Logical workflow for validating this compound staining against IHC.
References
Cross-Validation of Methoxy-X04 Imaging with PET Scans for Amyloid-Beta Plaque Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methoxy-X04 histological staining and Positron Emission Tomography (PET) imaging for the detection and quantification of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This guide synthesizes experimental data to evaluate the performance of these two critical techniques in preclinical and clinical research.
Overview of Methodologies
This compound is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier and specifically binds to the β-sheet conformation of fibrillar amyloid deposits.[1][2][3] This property allows for high-resolution ex vivo and in vivo imaging of Aβ plaques in animal models using techniques like multiphoton microscopy.[1][4]
Amyloid PET imaging is a non-invasive molecular imaging technique that utilizes radiolabeled tracers to visualize and quantify Aβ plaques in the living human brain. Several FDA-approved radiopharmaceuticals, such as Florbetapir (¹⁸F-AV-45), Florbetaben (¹⁸F-FBB), and Flutemetamol (¹⁸F-Vizamyl), are routinely used in clinical diagnostics and research. These tracers bind to amyloid plaques and emit positrons, which are detected by a PET scanner to generate a three-dimensional image of amyloid deposition.
Quantitative Data Comparison
The cross-validation of this compound histology with amyloid PET imaging is crucial for establishing the accuracy and reliability of in vivo PET measurements. The following tables summarize key quantitative parameters for this compound and common amyloid PET tracers.
| Parameter | This compound | Amyloid PET Tracers (Representative) | Source(s) |
| Binding Affinity (Ki) | 26.8 nM (for Aβ fibrils) | ~2-5 nM (e.g., PiB) | |
| Target | Fibrillar Aβ plaques, neurofibrillary tangles, and cerebrovascular amyloid | Primarily fibrillar Aβ plaques (neuritic more than diffuse) | |
| Imaging Modality | Fluorescence Microscopy (Confocal, Multiphoton) | Positron Emission Tomography (PET) | |
| Resolution | Sub-micrometer (in vitro/ex vivo) | 4-6 mm (in vivo) | |
| Application | Preclinical (animal models), Postmortem tissue analysis | Clinical diagnostics, Clinical trials, Preclinical (animal models) |
A direct correlation study in an APPPS1 mouse model of Alzheimer's disease demonstrated a strong positive association between the cortical plaque load determined by this compound staining and the Standardized Uptake Value Ratio (SUVR) obtained from [¹⁸F]florbetaben PET scans.
| Scanner Type | Correlation (r) with this compound | p-value |
| Siemens Inveon DPET | 0.81 | 0.026 |
| Mediso nanoScan PET/MR | 0.89 | 0.0074 |
| Mediso nanoScan PET/CT | 0.93 | 0.0028 |
| All Scanners Combined | 0.76 | < 0.0001 |
Table adapted from Brendel et al., 2022.
Experimental Protocols
This compound Staining Protocol (In Vivo Labeling for Ex Vivo Analysis)
This protocol is adapted for labeling Aβ plaques in transgenic mice prior to brain extraction and histological analysis.
-
Preparation of this compound Solution: Prepare a 5 mg/mL stock solution of this compound by dissolving it in a vehicle containing 10% dimethyl sulfoxide (DMSO), 45% propylene glycol, and 45% phosphate-buffered saline (PBS).
-
In Vivo Administration: Administer the this compound solution to the animal via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight, 24 hours prior to sacrifice.
-
Transcardial Perfusion and Brain Extraction: Anesthetize the animal and perform transcardial perfusion with PBS followed by 4% paraformaldehyde (PFA) to fix the brain tissue. Carefully extract the brain.
-
Tissue Sectioning: Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain into 40-50 µm coronal or sagittal sections using a vibratome or cryostat.
-
Fluorescence Microscopy: Mount the sections on slides and coverslip with an aqueous mounting medium. Image the this compound-labeled plaques using a fluorescence or confocal microscope with an excitation wavelength of approximately 405 nm and an emission detection range of 430-500 nm.
Standardized Amyloid PET Imaging Protocol (Human)
This is a generalized protocol based on the SNMMI-EANM practice guidelines for brain amyloid PET imaging.
-
Patient Preparation: No specific dietary restrictions are necessary. The patient should be comfortably positioned in the scanner to minimize head motion. A head holder or flexible restraints may be used.
-
Radiotracer Injection: A bolus of an ¹⁸F-labeled amyloid tracer (e.g., Florbetapir, Florbetaben, Flutemetamol) is injected intravenously. The specific dose is determined by the radiopharmaceutical.
-
Uptake Period: A waiting period of 30-90 minutes (depending on the specific tracer) allows for the radiopharmaceutical to distribute and bind to amyloid plaques in the brain.
-
PET Scan Acquisition: A static PET scan of the brain is acquired for 10-20 minutes. The entire brain, including the cerebellum, should be within the field of view.
-
Image Reconstruction and Analysis: The PET data is reconstructed with attenuation correction. The resulting images are then visually assessed by a trained reader for the presence or absence of significant cortical tracer uptake. A positive scan shows increased tracer uptake in the gray matter, leading to a loss of contrast between gray and white matter. For quantitative analysis, SUVRs are calculated by normalizing the tracer uptake in cortical regions of interest to a reference region with low amyloid deposition, such as the cerebellum.
Visualizations
Caption: Workflow for cross-validating amyloid PET with this compound histology.
Caption: Binding and detection mechanisms of this compound and PET tracers.
References
Methoxy-X04 in Focus: A Comparative Guide to Amyloid-Beta Dyes for Neurodegenerative Disease Research
For researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease, the accurate detection and visualization of amyloid-beta (Aβ) plaques are paramount. Methoxy-X04 has emerged as a valuable tool for this purpose, offering distinct advantages for in vivo imaging. This guide provides a comprehensive comparison of this compound with other commonly used amyloid-binding dyes, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate dye for their specific experimental needs.
Performance Comparison of Amyloid-Beta Dyes
This compound, a derivative of Congo Red, has been engineered to overcome some of the limitations of traditional amyloid dyes. Its increased lipophilicity and smaller molecular weight allow it to readily cross the blood-brain barrier, making it particularly suitable for in vivo studies in animal models. The following table summarizes the key quantitative characteristics of this compound compared to other prevalent dyes.
| Feature | This compound | Thioflavin S | Congo Red | Pittsburgh Compound B (PiB) |
| Binding Affinity (Ki for Aβ fibrils) | 26.8 nM[1][2][3][4] | Not widely reported | Not widely reported | High affinity and specificity |
| Blood-Brain Barrier Permeability | Yes | No (for systemic administration) | Poor | Yes |
| Suitability for in vivo Imaging | Excellent (especially for two-photon microscopy) | No (typically used for post-mortem analysis) | No | Excellent (standard for human PET imaging) |
| Fluorescence Excitation Max (nm) | ~370 | ~440 | ~490 (when bound to amyloid) | N/A (Radiotracer) |
| Fluorescence Emission Max (nm) | ~452 | ~520 | ~614 (with green birefringence under polarized light) | N/A (Radiotracer) |
| Key Advantage | Enables longitudinal in vivo imaging of individual plaques in animal models. | Bright fluorescence for clear visualization in tissue sections. | Histological gold standard for amyloid detection. | Quantifies amyloid burden in living humans. |
| Key Limitation | Not as intensely fluorescent as some other dyes. In vivo PET imaging in humans is still investigational. | Post-mortem use only; ethanol differentiation can damage tissue ultrastructure. | Known carcinogen; ethanol differentiation disrupts ultrastructure. | Poor binding in many Alzheimer's disease mouse models compared to humans. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are protocols for the application of this compound and other common amyloid dyes.
This compound Staining for In Vivo Imaging and Ex Vivo Analysis
In Vivo Two-Photon Microscopy Protocol:
This protocol is adapted for imaging Aβ plaques in living transgenic mice.
-
Preparation of this compound Solution: Prepare a 5 mg/ml solution of this compound in a vehicle of 10% DMSO, 45% propylene glycol, and 45% phosphate-buffered saline (PBS), pH 7.5.
-
Animal Administration: Administer this compound to transgenic mice via a single intraperitoneal (i.p.) injection at a dose of 10 mg/kg. Imaging can typically be performed 24 hours post-injection to allow for clearance of unbound dye and optimal signal-to-noise ratio.
-
Surgical Preparation: Prepare a cranial window over the region of interest to allow for optical access to the brain.
-
Two-Photon Imaging: Anesthetize the mouse and position it on the microscope stage. Use a two-photon microscope with an excitation wavelength of around 750 nm to visualize the this compound-labeled plaques.
Ex Vivo Tissue Staining Protocol:
This protocol is for staining Aβ plaques in fixed brain sections.
-
Tissue Preparation: Perfuse the animal and fix the brain in 4% paraformaldehyde. Prepare 40-50 µm thick brain sections.
-
Staining Solution: Prepare a 100 µM solution of this compound in 40% ethanol and 60% distilled water, adjusted to pH 10 with 0.1 N NaOH.
-
Staining: Immerse the free-floating sections in the this compound staining solution for 10 minutes.
-
Differentiation: Briefly dip the sections in tap water five times, then differentiate in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Washing and Mounting: Wash the sections in tap water for 10 minutes and mount them on slides with an aqueous mounting medium.
Thioflavin S Staining Protocol
This is a standard protocol for staining amyloid plaques in fixed brain tissue.
-
Rehydration: Deparaffinize and rehydrate brain sections through a series of ethanol washes (100%, 95%, 80%, 70%).
-
Staining: Incubate the sections in a filtered 1% Thioflavin S solution in 80% ethanol for 15 minutes in the dark.
-
Differentiation: Wash the sections in 80% ethanol for one minute, followed by 70% ethanol for one minute.
-
Washing and Mounting: Rinse with distilled water and mount with an antifade mounting medium.
Congo Red Staining Protocol
This protocol is a classic method for identifying amyloid deposits.
-
Rehydration: Deparaffinize and rehydrate tissue sections to water.
-
Staining: Stain in a 0.5% Congo Red solution for 5-20 minutes.
-
Differentiation: Differentiate in an alkaline alcohol solution.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize nuclei, then dehydrate and mount.
Pittsburgh Compound B (PiB) PET Imaging Protocol
This is a generalized protocol for human PET imaging studies.
-
Radiotracer Administration: A bolus of [11C]PiB is injected intravenously into the subject.
-
Uptake Period: The subject rests in a quiet environment during the radiotracer uptake period.
-
PET Scan: A dynamic PET scan is acquired over a period of 40-70 minutes post-injection.
-
Image Analysis: The resulting images are processed to create distribution volume ratio (DVR) maps, which quantify PiB binding and amyloid plaque burden.
Visualizing the Workflow and Mechanisms
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflow for in vivo imaging with this compound and the binding mechanism of amyloid dyes.
Conclusion
This compound offers significant advantages for researchers studying the dynamics of amyloid plaque formation and growth in vivo. Its ability to cross the blood-brain barrier and its suitability for high-resolution imaging techniques like two-photon microscopy make it an invaluable tool for longitudinal studies in animal models of Alzheimer's disease. While traditional dyes like Thioflavin S and Congo Red remain important for post-mortem histological analysis, their utility is limited by their inability to be used in living subjects and the potential for tissue damage during staining. For clinical research, PET tracers like Pittsburgh Compound B are the gold standard for quantifying amyloid burden in humans, although they may not be optimal for preclinical studies in all mouse models. The choice of dye should therefore be carefully considered based on the specific research question, the experimental model, and the imaging modality to be employed. This guide provides the necessary comparative data and protocols to facilitate this critical decision-making process.
References
Methoxy-X04 Co-staining with Plaque-Specific Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals investigating Alzheimer's disease pathology, the precise identification and characterization of amyloid-beta (Aβ) plaque subtypes are critical. This guide provides a comprehensive comparison of Methoxy-X04 with other common amyloid dyes for co-staining applications with antibodies specific to Aβ40 and Aβ42. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in experimental design.
This compound is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier, allowing for both in vivo and in vitro labeling of fibrillar β-sheet structures characteristic of dense-core amyloid plaques.[1][2] Its utility in co-localization studies with plaque-specific antibodies makes it a valuable tool for dissecting the molecular architecture of different plaque types.
Performance Comparison: this compound vs. Alternative Dyes
The choice of an amyloid dye for co-staining with specific antibodies depends on several factors, including the dye's binding properties, spectral characteristics, and compatibility with immunofluorescence protocols. While this compound is a popular choice, Thioflavin S and Congo Red are also widely used.
| Property | This compound | Thioflavin S | Congo Red |
| Binding Specificity | Fibrillar β-sheet structures (dense-core plaques)[1][2] | Fibrillar β-sheet structures[3] | Amyloid fibrils (shows apple-green birefringence under polarized light) |
| Binding Affinity (Ki for Aβ fibrils) | ~24-26.8 nM (for Aβ1-40) | Not readily available for Aβ40/42 | ~175 nM |
| Primary Detection Method | Fluorescence Microscopy | Fluorescence Microscopy | Bright-field and Polarized Light Microscopy, some fluorescence capability |
| Blood-Brain Barrier Penetrance | Yes | No | No |
| Compatibility with Immunofluorescence | High | High, but can have higher background | Moderate, can quench fluorescence of other dyes |
| Ease of Use | Relatively straightforward protocol | Requires careful differentiation to reduce background | Protocol can be more complex, especially for fluorescence |
Quantitative Co-localization Data
Experimental Protocols
The following is a synthesized protocol for the co-staining of amyloid plaques with this compound and specific anti-Aβ40/Aβ42 antibodies on brain sections, based on established methodologies.
I. Post-mortem this compound Staining and Immunofluorescence
This protocol is intended for fixed brain sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
Ethanol (50%, 70%, 80%)
-
This compound staining solution (100 µM this compound in 40% ethanol, pH adjusted to 10 with NaOH)
-
NaOH solution (0.2% in 80% ethanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 10% normal goat serum with 0.1% Triton X-100 in PBS)
-
Primary antibodies (e.g., rabbit anti-Aβ40 and mouse anti-Aβ42)
-
Fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488)
-
Antifade mounting medium
Procedure:
-
Tissue Preparation: Mount fixed brain sections onto slides.
-
Rehydration: Rehydrate the sections through a series of ethanol washes (e.g., 100%, 95%, 70%, 50%) and finally in PBS.
-
This compound Staining:
-
Incubate sections in the this compound staining solution for 10 minutes.
-
Briefly dip the slides in water five times.
-
Differentiate in 0.2% NaOH in 80% ethanol for 2 minutes.
-
Wash in water for 10 minutes.
-
-
Immunofluorescence Staining:
-
Permeabilization: Incubate sections in permeabilization buffer for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary antibodies (anti-Aβ40 and anti-Aβ42) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the appropriate fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS for 5 minutes each, protected from light.
-
-
Mounting: Coverslip the sections using an antifade mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope with appropriate filter sets for this compound (Excitation ~370 nm, Emission ~452 nm) and the chosen fluorophores for the secondary antibodies.
Visualizing the Workflow and Plaque Composition
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the relationship between this compound, antibodies, and specific plaque types.
References
A Head-to-Head Battle of Amyloid and Tau Stains: Methoxy-X04 vs. Thiazin Red
For researchers in neurodegenerative diseases, the accurate detection and quantification of amyloid plaques and neurofibrillary tangles are paramount. This guide provides a comprehensive quantitative comparison of two widely used fluorescent dyes, Methoxy-X04 and Thiazin Red, offering insights into their performance, protocols, and underlying mechanisms to aid in the selection of the optimal tool for your research needs.
This comparison guide delves into the quantitative metrics, experimental protocols, and binding characteristics of this compound and Thiazin Red, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific applications in Alzheimer's disease and other neurodegenerative pathology studies.
Quantitative Performance at a Glance
To facilitate a clear comparison, the following table summarizes the key quantitative parameters of this compound and Thiazin Red based on available experimental data.
| Parameter | This compound | Thiazin Red | Source(s) |
| Binding Affinity (Ki) for Aβ Fibrils | 26.8 nM | 49 nM (for Aβ1-40) | [1] |
| Binding Affinity (Ki) for Tau Aggregates | Binds to NFTs | 18 nM | [1][2] |
| Excitation Maximum (λex) | ~370 nm (in vitro) | ~550 nm | |
| Emission Maximum (λem) | ~452 nm (in vitro) | > 580 nm | |
| Specificity | Fibrillar β-sheet deposits (plaques, tangles, cerebrovascular amyloid) | Dense-core plaques and neurofibrillary tangles | |
| Blood-Brain Barrier Penetrance | Yes | Not explicitly stated for in vivo imaging |
In-Depth Look at Performance Characteristics
This compound , a derivative of Congo red, exhibits a high binding affinity for fibrillar amyloid-β (Aβ) deposits, with a reported Ki of 26.8 nM. Its lipophilic nature allows it to readily cross the blood-brain barrier, making it a valuable tool for in vivo imaging of amyloid plaques in animal models. This compound is known to stain not only amyloid plaques but also neurofibrillary tangles (NFTs) and cerebrovascular amyloid, demonstrating its broad specificity for β-sheet structures.
Thiazin Red is another fluorescent dye that effectively stains both amyloid plaques and neurofibrillary tangles. It has a reported binding affinity (Ki) of 49 nM for Aβ(1-40) and a higher affinity of 18 nM for tau aggregates. This suggests a potential preference for tau pathology. Thiazin Red is particularly noted for its utility in identifying dense-core plaques. Its spectral properties, with an emission maximum above 580 nm, place it in the red region of the spectrum, which can be advantageous for multiplexing with other fluorophores.
Experimental Protocols: Staining Methodologies
Detailed and reproducible protocols are critical for obtaining reliable staining results. Below are representative protocols for this compound and Thiazin Red staining of brain tissue sections.
This compound Staining Protocol (Post-mortem tissue)
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Autofluorescence Quenching (Optional): To reduce background fluorescence, treat sections with a suitable quenching agent like Sudan Black B.
-
Staining: Incubate sections in a 100 µM this compound solution in 40% ethanol (pH 10) for 10-30 minutes.
-
Differentiation: Briefly rinse in 80% ethanol.
-
Washing: Wash thoroughly in distilled water.
-
Mounting: Coverslip with an aqueous mounting medium.
Thiazin Red Staining Protocol (Post-mortem tissue)
-
Deparaffinize and Rehydrate: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol solutions to PBS.
-
Staining: Incubate sections in a 0.01% Thiazin Red solution in PBS for 20 minutes at room temperature.
-
Washing: Wash sections three times in PBS for 5 minutes each.
-
Mounting: Coverslip with an aqueous mounting medium.
Visualizing the Workflow and Binding Mechanisms
To further clarify the experimental processes and the underlying principles of staining, the following diagrams were generated using Graphviz.
Concluding Remarks
Both this compound and Thiazin Red are potent tools for the fluorescent labeling of amyloid and tau pathologies. The choice between them will ultimately depend on the specific requirements of the study.
-
This compound is an excellent choice for studies requiring in vivo imaging in animal models due to its proven blood-brain barrier permeability. Its high affinity for Aβ fibrils makes it a reliable marker for plaque quantification.
-
Thiazin Red may be particularly advantageous in studies focusing on tau pathology, given its higher binding affinity for tau aggregates. Its red-shifted emission spectrum also offers greater flexibility in multi-labeling experiments.
Further direct comparative studies are needed to definitively assess parameters such as signal-to-noise ratio and photostability under identical experimental conditions. However, the data presented in this guide provides a solid foundation for researchers to select the most appropriate fluorescent probe for their investigations into the complex world of neurodegenerative diseases.
References
Assessing the Specificity of Methoxy-X04 for Different Amyloid Aggregates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of Methoxy-X04, a widely used fluorescent probe for the detection of amyloid aggregates. We objectively evaluate its binding specificity for various amyloid types, including amyloid-beta (Aβ), tau, and alpha-synuclein, and compare its performance with other alternatives where data is available. This guide is intended to assist researchers in making informed decisions when selecting probes for their specific experimental needs.
Quantitative Data Summary
The following table summarizes the known binding affinities of this compound and a common alternative, Thioflavin T, for different amyloid aggregates. A significant gap in the literature exists regarding the quantitative binding affinity of this compound for tau and alpha-synuclein aggregates.
| Probe | Amyloid Aggregate | Binding Affinity (Ki or Kd) | Notes |
| This compound | Amyloid-beta (Aβ) fibrils | Ki = 26.8 nM[1][2][3][4][5] | High affinity, widely validated for Aβ plaques. |
| Tau aggregates | Data not available | Qualitatively reported to stain neurofibrillary tangles (NFTs). | |
| Alpha-synuclein aggregates | Data not available | No specific binding data found in the literature. | |
| Thioflavin T | Amyloid-beta (Aβ) fibrils | Ki = 890 nM | Lower affinity for Aβ compared to this compound derivatives. |
| Tau aggregates | Binds to tau fibrils | Used in in vitro aggregation assays. | |
| Alpha-synuclein aggregates | Kd ~ 104 M-1 and 106 M-1 | Exhibits two binding modes with different affinities. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Binding Affinity Assay (Competition Assay)
This protocol is adapted from studies determining the binding affinity of amyloid probes.
-
Preparation of Amyloid Fibrils:
-
Synthesize or obtain recombinant amyloid-beta (1-40 or 1-42), tau, or alpha-synuclein peptides.
-
To form fibrils, dissolve the peptide in an appropriate buffer (e.g., PBS, pH 7.4) at a concentration of 0.5 to 1 mg/mL.
-
Incubate the solution at 37°C with continuous agitation for several days to promote fibril formation.
-
Confirm fibril formation using transmission electron microscopy (TEM).
-
-
Radioligand Preparation:
-
A radiolabeled version of a known amyloid-binding compound (e.g., [11C]this compound or [3H]PIB) is synthesized.
-
-
Competition Binding Assay:
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound).
-
In a multi-well plate, combine the pre-formed amyloid fibrils (at a fixed concentration, e.g., 200 nM), the radioligand (at a fixed low concentration, e.g., 3 nM), and the different concentrations of the unlabeled test compound.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a set period (e.g., 1 hour) to reach equilibrium.
-
Separate the bound from free radioligand using a filter-binding apparatus (e.g., vacuum filtration through glass fiber filters).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the unlabeled competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Staining and Imaging in Mouse Models
This protocol is a general guideline for in vivo labeling of amyloid plaques in transgenic mouse models of Alzheimer's disease.
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 5 mg/mL) by dissolving it in a vehicle suitable for injection, such as a mixture of 10% DMSO, 45% propylene glycol, and 45% phosphate-buffered saline (PBS), pH 7.4.
-
-
Animal Administration:
-
Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).
-
Administer this compound via intraperitoneal (i.p.) injection at a dose of 10 mg/kg body weight. The injection is typically performed 24 hours prior to imaging to allow for clearance of unbound dye from the brain.
-
-
Tissue Preparation (for ex vivo imaging):
-
Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in PBS.
-
Harvest the brain and post-fix in 4% PFA overnight.
-
Cryoprotect the brain by incubating in a sucrose solution (e.g., 30% in PBS).
-
Section the brain using a cryostat or vibratome.
-
-
Fluorescence Microscopy:
-
Mount the brain sections on microscope slides.
-
Visualize this compound fluorescence using a fluorescence microscope with an appropriate filter set (e.g., excitation ~350 nm, emission ~450 nm).
-
For in vivo imaging in live animals, a cranial window is typically implanted, and two-photon microscopy is used to visualize the fluorescently labeled plaques through the window.
-
Visualizations
Experimental Workflow for Assessing Amyloid Probe Specificity
Caption: Workflow for determining the binding specificity of an amyloid probe.
This compound Binding Specificity Profile
Caption: Known binding characteristics of this compound to different amyloid aggregates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in the development of imaging probes and aggregation inhibitors for alpha-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Investigation of α-Synuclein Amyloid Fibrils Using the Fluorescent Probe Thioflavin T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methoxy-X04 for Correlative Light and Electron Microscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Methoxy-X04 with alternative amyloid-binding dyes for correlative light and electron microscopy (CLEM) studies. The following sections detail the performance of this compound, supported by experimental data and protocols, to facilitate informed decisions in studying amyloid plaque pathology.
This compound has emerged as a powerful tool for localizing amyloid-β (Aβ) plaques in brain tissue for high-resolution ultrastructural analysis using CLEM. Its unique properties allow for in vivo labeling of amyloid plaques in animal models of Alzheimer's disease, preserving the fine cellular details crucial for electron microscopy. This contrasts with traditional amyloid dyes that often require harsh chemical treatments detrimental to the tissue's ultrastructure.
Performance Comparison: this compound vs. Alternatives
The primary advantage of this compound in CLEM is its compatibility with the stringent sample preparation requirements for electron microscopy. Unlike Thioflavin S and Congo Red, which are typically applied to fixed tissue sections and require extensive ethanol-based differentiation steps, this compound can be administered systemically to live animals. This in vivo labeling approach bypasses the need for harsh solvents that can cause osmotic stress and disrupt the delicate ultrastructure of the brain tissue[1].
| Feature | This compound | Thioflavin S | Congo Red |
| Application | In vivo or post-mortem | Post-mortem | Post-mortem |
| Binding Affinity (to Aβ) | Kᵢ = 26.8 nM[2][3] | Kᵢ ≈ 5.3 - 10.0 nM (for derivatives)[4] | Kₑ ≈ 175 nM[5] |
| Fluorescence Properties | Excitation: ~370 nm, Emission: ~452 nm | Excitation: ~391 nm, Emission: ~428 nm | Excitation: ~497 nm, Emission: ~614 nm |
| Ultrastructure Preservation | Excellent; no harsh clearing required when used in vivo | Poor; requires ethanol clearing, causing osmotic stress | Poor; requires ethanol clearing, causing osmotic stress |
| Photostability | Good for in vivo imaging | Prone to photobleaching | Moderate |
| Toxicity | Low at typical doses | Low | Known human carcinogen |
Experimental Protocols
In Vivo Labeling with this compound for CLEM
This protocol is adapted from established methods for labeling amyloid plaques in mouse models of Alzheimer's disease for subsequent CLEM analysis.
1. This compound Solution Preparation:
-
Dissolve this compound in a vehicle solution of 10% DMSO, 45% propylene glycol, and 45% saline to a final concentration of 5 mg/mL.
-
Ensure the solution is well-dissolved and sterile-filtered before injection.
2. Animal Injection:
-
Administer the this compound solution to the animal model (e.g., 5xFAD or APP/PS1 mice) via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg of body weight.
-
Allow the dye to circulate and label the amyloid plaques for 24 hours before tissue harvesting.
3. Tissue Perfusion and Fixation:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with phosphate-buffered saline (PBS) followed by a fixative solution (e.g., 4% paraformaldehyde and 0.1% glutaraldehyde in PBS). The inclusion of a low concentration of glutaraldehyde is critical for preserving ultrastructure for electron microscopy.
4. Brain Extraction and Sectioning:
-
Carefully dissect the brain and post-fix in the same fixative solution overnight at 4°C.
-
Section the brain into 40-50 µm thick sections using a vibratome. Collect sections in a cryoprotectant solution for storage.
5. Fluorescence Screening:
-
Mount a section on a glass slide with a drop of PBS.
-
Screen the section for this compound-labeled plaques using a fluorescence microscope with a UV filter (excitation ~340-380 nm).
-
Capture high-resolution fluorescence images of the regions of interest (ROIs) containing plaques.
6. Processing for Electron Microscopy:
-
The selected sections containing the ROIs are then processed for electron microscopy. This involves:
-
Post-fixation with osmium tetroxide.
-
Dehydration through a graded series of ethanol and acetone.
-
Infiltration and embedding in an epoxy resin.
-
Ultrathin sectioning of the ROI.
-
Staining with heavy metals (e.g., uranyl acetate and lead citrate).
-
7. Correlative Imaging:
-
The ultrathin sections are then imaged in a transmission electron microscope (TEM).
-
The fluorescence images are correlated with the electron micrographs to identify the ultrastructure of the this compound-labeled amyloid plaques and their surrounding cellular environment.
Visualizing the Workflow and Relationships
To better understand the experimental process and the advantages of this compound, the following diagrams illustrate the CLEM workflow and the rationale for choosing this dye.
Caption: this compound CLEM Workflow.
Caption: Rationale for this compound in CLEM.
Conclusion
For correlative light and electron microscopy studies of amyloid plaques, this compound offers a distinct advantage over traditional dyes like Thioflavin S and Congo Red. Its capacity for in vivo labeling and its compatibility with ultrastructural preservation make it the superior choice for researchers seeking to investigate the intricate details of amyloid pathology at the subcellular level. While alternatives may have comparable or even higher binding affinities to amyloid-β fibrils, their requirement for harsh processing steps that compromise the very ultrastructure under investigation renders them less suitable for high-resolution CLEM applications. The detailed protocol and workflow provided here serve as a guide for the successful implementation of this compound in your research.
References
- 1. Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 3. This compound | Fluorescent Amyloid B Probes: R&D Systems [rndsystems.com]
- 4. AID 684728 - Binding affinity to beta-amyloid in Alzheimer's disease patient brain at 1.85 MBq/200 mL after 1 hr by thioflavin-S based autoradiography - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methoxy-X04: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Methoxy-X04, a fluorescent probe used in amyloid-β imaging. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible chemical management dictates that it should not be disposed of as common trash or poured down the drain without careful consideration of institutional and local regulations.
Key Safety and Handling Precautions
Before disposal, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or under a chemical fume hood. In case of a spill, absorb the material with an inert substance, sweep it up, and place it in a designated, sealed container for waste disposal.
Quantitative Data and Chemical Properties
A summary of the key quantitative and physical properties of this compound is provided in the table below for easy reference. This information is crucial for understanding its behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Weight | 344.4 g/mol |
| Formula | C₂₃H₂₀O₃ |
| Appearance | Faint yellow to dark orange crystalline solid |
| Solubility in DMSO | Up to 100 mM |
| Solubility in Ethanol | Up to 10 mM |
| Excitation Maximum (λex) | ~370 nm |
| Emission Maximum (λem) | ~452 nm |
| In Vitro Binding Affinity (Ki) | 26.8 nM |
| Storage Temperature | +4°C |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or in solution) and the specific regulations of your institution and locality. The following steps provide a general framework for proper disposal.
Step 1: Consult Institutional and Local Guidelines
Before proceeding with any disposal method, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that are compliant with local, state, and federal regulations.
Step 2: Disposal of Solid this compound
-
Segregation: Ensure that waste this compound is not mixed with hazardous chemical waste.[1] Combining non-hazardous with hazardous waste can lead to the entire mixture being classified as hazardous, increasing disposal costs and regulatory burden.[1]
-
Containment: Place the solid this compound waste in a clearly labeled, sealed, and appropriate waste container. The label should clearly identify the contents as "this compound waste" and include the date.
-
Collection: Arrange for the collection of the chemical waste through your institution's EHS-approved waste management program. Some institutions may permit the disposal of small quantities of non-hazardous solid chemical waste in the regular trash, but this should be explicitly confirmed with your EHS department.[2]
Step 3: Disposal of this compound Solutions
This compound is frequently dissolved in solvents such as Dimethyl Sulfoxide (DMSO). The disposal of these solutions must account for the hazards of the solvent.
-
Solvent Classification: DMSO is a combustible solvent.[3] Solutions of this compound in DMSO or other organic solvents should be treated as organic solvent waste.
-
Waste Collection: Collect the this compound solution in a designated, properly labeled container for flammable or organic liquid waste. The container should be compatible with the solvent used.
-
Incineration: The recommended disposal method for DMSO and other combustible organic solvents is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Your institution's waste management provider will handle this process.
-
Aqueous Solutions: this compound is sparingly soluble in aqueous buffers. While some non-hazardous, water-soluble chemicals may be approved for drain disposal in very small quantities with copious amounts of water, this is generally discouraged and requires specific approval from your EHS department. Given that one Safety Data Sheet classifies this compound as "slightly hazardous for water," drain disposal is not recommended.
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these procedures and prioritizing communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methoxy-X04
For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount, especially when working with specialized fluorescent probes like Methoxy-X04. While this compound is not classified as a hazardous substance under current EC Directives, adhering to rigorous safety protocols is essential to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides immediate, essential safety and logistical information, including detailed operational procedures and a clear disposal plan, to foster a culture of safety and build trust in your laboratory practices.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE to be used at all stages of handling, from initial preparation to final disposal.
| Hazard Category | Required Personal Protective Equipment (PPE) |
| Eye Protection | Safety glasses with side shields are the minimum requirement. For tasks with a splash hazard, such as preparing solutions or handling larger volumes, chemical splash goggles should be worn.[1][3] A face shield, in addition to goggles, is recommended when there is a significant risk of splashing.[3] |
| Hand Protection | Use appropriate chemical-resistant gloves (minimum standard BS EN 374:2003). Always inspect gloves for any signs of degradation or puncture before use. Wash and dry hands thoroughly after handling the compound. |
| Body Protection | A lab coat is mandatory to protect against accidental spills. For tasks with a higher risk of contamination, consider flame-retardant and antistatic protective clothing. Ensure that long pants and closed-toe shoes are worn at all times in the laboratory. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust or aerosols, especially when handling the powdered form of this compound. If a risk assessment indicates it is necessary, a suitable respirator should be used. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: Preparation of a this compound Staining Solution
This protocol details the preparation of a this compound solution for in vivo imaging, a common application in neuroscience research.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Propylene glycol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes
Procedure:
-
Work in a Fume Hood: Perform all steps involving this compound powder and DMSO within a certified chemical fume hood.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution: Dissolve the this compound powder in DMSO. Stir the mixture until a clear solution is obtained. This compound is soluble in DMSO up to 100 mM.
-
Add Solvents: Sequentially add propylene glycol and then PBS to the solution, stirring continuously with each addition to ensure homogeneity.
-
Final Solution: The resulting solution should be a yellowish-green emulsion.
-
Storage: If not for immediate use, store the stock solution at -20°C for up to one month in a light-protected container. Before use, equilibrate the solution to room temperature and ensure no precipitate is present.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Solid Waste: This includes unused this compound powder, contaminated gloves, weigh boats, and absorbent materials from spill clean-ups. Place these items in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: This includes unused this compound solutions and contaminated solvents. Collect all liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Any contaminated needles or syringes must be disposed of in a designated sharps container.
Step 2: Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, cover the spill with a suitable absorbent material such as vermiculite or dry sand.
-
Collect: Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Step 3: Final Disposal
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the drain.
-
Contact EHS: Arrange for the pickup and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Ensure all waste containers are properly labeled according to institutional and regulatory guidelines.
By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound, ensuring both the integrity of their research and the safety of all laboratory personnel.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
